L-Cysteine ethyl ester HCl
Description
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJWWJOCJHMGV-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046527 | |
| Record name | Ethyl L-cysteinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid with a stench; [Alfa Aesar MSDS] | |
| Record name | L-Cysteine, ethyl ester, hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15091 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
868-59-7 | |
| Record name | L-Cysteine, ethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine, ethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl L-cysteinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-cysteinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CYSTEINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM467TB2I1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of L-Cysteine Ethyl Ester HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cysteine ethyl ester hydrochloride (L-CEE HCl) is a promising prodrug of the amino acid L-cysteine, engineered for enhanced cellular uptake and bioavailability. Its lipophilic nature, conferred by the ethyl ester group, facilitates efficient transport across cell membranes, where it is intracellularly hydrolyzed to release L-cysteine. This targeted delivery of L-cysteine directly fuels the synthesis of glutathione (GSH), the most abundant endogenous antioxidant, thereby fortifying cellular defenses against oxidative stress. The primary mechanism of action of L-CEE HCl revolves around its ability to replenish and elevate intracellular GSH levels. Emerging evidence, primarily from studies on the closely related N-acetyl-L-cysteine ethyl ester (NACET), strongly suggests a sophisticated secondary mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This is achieved through the direct cysteinylation of Kelch-like ECH-associated protein 1 (Keap1), a key negative regulator of Nrf2. This technical guide provides a comprehensive overview of the core mechanisms of action of L-Cysteine ethyl ester HCl, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism: Intracellular Delivery and Glutathione Synthesis
The fundamental mechanism of this compound lies in its function as a highly efficient carrier for L-cysteine. Due to its increased lipophilicity compared to L-cysteine, L-CEE HCl readily permeates cell membranes via passive diffusion[1]. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases, releasing L-cysteine and ethanol.
This intracellular release of L-cysteine provides a direct substrate for the synthesis of glutathione (GSH), a critical tripeptide antioxidant. The synthesis of GSH is a two-step enzymatic process:
-
γ-glutamylcysteine synthesis: Catalyzed by glutamate-cysteine ligase (GCL), this is the rate-limiting step.
-
Glutathione synthesis: Catalyzed by glutathione synthetase (GS).
By providing a readily available pool of intracellular L-cysteine, L-CEE HCl effectively bypasses the rate-limiting step of cellular cysteine uptake and drives the synthesis of GSH, thereby enhancing the cell's antioxidant capacity.
Experimental Workflow: Intracellular Delivery and Hydrolysis
Advanced Mechanism: Activation of the Nrf2 Antioxidant Response Pathway
Beyond its role as a direct precursor to GSH, this compound is implicated in the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. While direct studies on L-CEE HCl are emerging, extensive research on the structurally similar N-acetyl-L-cysteine ethyl ester (NACET) provides a detailed molecular blueprint for this mechanism[2][3][4].
The Nrf2 pathway is constitutively repressed by Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The activation of this pathway by L-CEE HCl is proposed to occur as follows:
-
Intracellular L-Cysteine Accumulation: Following the hydrolysis of L-CEE HCl, the intracellular concentration of L-cysteine rises significantly.
-
Direct Cysteinylation of Keap1: The thiol group of the liberated L-cysteine directly modifies specific reactive cysteine residues on Keap1, a process known as cysteinylation. Key sensor residues on Keap1, such as Cys226 and Cys613, have been identified as targets for this modification[2].
-
Conformational Change in Keap1: The cysteinylation of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 interaction.
-
Nrf2 Stabilization and Nuclear Translocation: This disruption prevents the ubiquitination of Nrf2, leading to its stabilization and accumulation in the cytoplasm. Stabilized Nrf2 then translocates to the nucleus.
-
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those encoding for enzymes involved in GSH synthesis and regeneration (e.g., GCL, GS), as well as other detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
This dual mechanism of action—providing the building blocks for GSH synthesis while simultaneously upregulating the machinery for antioxidant defense—positions this compound as a potent modulator of cellular redox homeostasis.
Signaling Pathway: Nrf2 Activation by L-Cysteine Ethyl Ester
Quantitative Data
The efficacy of L-Cysteine ethyl ester and its derivatives in augmenting intracellular antioxidant defenses has been quantified in several studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of Cysteine Ethyl Ester Derivatives
| Cell Type | Compound | Concentration | Outcome | Fold/Percent Change | Reference |
| Retinal Pigment Epithelial (ARPE-19) cells | NACET | 0.2 mM | Intracellular GSH | Significant increase | [5] |
| Retinal Pigment Epithelial (ARPE-19) cells | NACET | 1.0 mM | Intracellular Cysteine | Significant increase | [5] |
| Saccharomyces spp. | CEE | Not specified | GSH Yield vs. Cysteine | >2.2 times higher | [6] |
| Saccharomyces spp. | CEE | Not specified | Intracellular GSH Content | 3.65 ± 0.23% (vs. 2.29 ± 0.29% for Cysteine) | [6] |
Table 2: In Vivo Efficacy and Pharmacokinetics of Cysteine Ethyl Ester Derivatives
| Animal Model | Compound | Administration | Dose | Tissue | Outcome | Result | Reference |
| Rat | ³⁵S-Cysteine Ethyl Ester | Oral | Not specified | - | Bioavailability | 0.59 | [4] |
| Rat | NACET | Oral | 50 mg/kg | Eyes | GSH Concentration | Significant increase (peak at 4h) | [1][5] |
| Gerbil | GCEE | Intraperitoneal | Not specified | Brain | Total GSH Levels | 41% increase | [7] |
Experimental Protocols
Protocol for Measurement of Intracellular Glutathione by HPLC
This protocol is adapted from methods described for the quantification of intracellular thiols[8][9][10][11][12].
Materials:
-
Phosphate Buffered Saline (PBS)
-
Metaphosphoric acid (MPA) or Perchloric acid (PCA) for protein precipitation
-
Mobile phase (e.g., sodium phosphate buffer with an ion-pairing agent)
-
GSH and GSSG standards
-
HPLC system with UV or electrochemical detection
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells in a minimal volume of PBS and transfer to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in a known volume of ice-cold MPA (5% w/v) or PCA (10% v/v).
-
Lyse the cells by sonication on ice or by three freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Preparation:
-
Carefully collect the supernatant, which contains the acid-soluble thiols.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Separate GSH and GSSG using a C18 reverse-phase column with an appropriate mobile phase.
-
Detect the eluted thiols using a UV detector (typically at 210-220 nm) or an electrochemical detector for higher sensitivity.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of GSH and GSSG.
-
Quantify the amount of GSH and GSSG in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the protein concentration of the initial cell lysate (determined by a BCA or Bradford assay on the protein pellet).
-
Protocol for Nrf2 Activation Assay (Western Blot)
This protocol outlines the steps to assess the activation of Nrf2 by measuring its nuclear translocation, adapted from established methodologies[1][13][14][15].
Materials:
-
Cell lysis buffer (cytoplasmic and nuclear extraction kits are commercially available)
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Keap1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Harvesting:
-
Plate cells and treat with this compound for the desired time points.
-
Harvest cells as described in the previous protocol.
-
-
Subcellular Fractionation:
-
Perform cytoplasmic and nuclear fractionation using a commercially available kit or a standard protocol involving hypotonic lysis buffer and high-salt nuclear extraction buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal and the cytoplasmic Keap1 signal to the β-actin signal. An increase in the nuclear Nrf2/Lamin B1 ratio indicates Nrf2 activation.
-
Conclusion
This compound represents a significant advancement in the delivery of L-cysteine for therapeutic applications. Its primary mechanism of action, the efficient intracellular delivery of L-cysteine to fuel glutathione synthesis, provides a direct and potent means of enhancing cellular antioxidant capacity. The emerging evidence for its ability to also activate the Nrf2 signaling pathway through Keap1 cysteinylation reveals a more sophisticated and multi-faceted mechanism of action. This dual action—replenishing a key antioxidant and upregulating a broad spectrum of cytoprotective genes—makes this compound a compelling candidate for further investigation in the prevention and treatment of a wide range of pathologies underpinned by oxidative stress. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising molecule.
References
- 1. Different Inhibition of Nrf2 by Two Keap1 Isoforms α and β to Shape Malignant Behaviour of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-l-cysteine ethyl ester (NACET) induces the transcription factor NRF2 and prevents retinal aging and diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Elevation of brain glutathione by gamma-glutamylcysteine ethyl ester protects against peroxynitrite-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 12. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection | MDPI [mdpi.com]
- 13. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
L-Cysteine Ethyl Ester Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cysteine ethyl ester hydrochloride (CEE HCl) is a derivative of the amino acid L-cysteine, utilized in a variety of scientific and industrial applications, including pharmaceutical development, antioxidant formulations, and as a precursor in peptide synthesis.[1][2] Its efficacy and reliability in these roles are intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of L-Cysteine ethyl ester HCl, offering a critical resource for its effective handling, formulation, and application. The guide summarizes available quantitative and qualitative data, outlines experimental protocols for its analysis, and presents visual representations of its chemical behavior and recommended analytical workflows.
Physicochemical Properties
L-Cysteine ethyl ester hydrochloride is a white to off-white crystalline powder.[3] It is the hydrochloride salt of the ethyl ester of L-cysteine, a modification that enhances its solubility and stability for various applications.[4]
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 868-59-7 | [5] |
| Molecular Formula | C₅H₁₂ClNO₂S | [6] |
| Molecular Weight | 185.67 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 123-125 °C | [7] |
| Storage | 2°C - 8°C, sealed container, away from moisture | [5] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in aqueous and organic media. While it is generally considered soluble in water, its solubility in other solvents varies.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration | Method | References |
| Water | Soluble, particularly at neutral pH | Data not specified | Qualitative | [3][8] |
| Ethanol | Poorly soluble | ~10 mg/mL (for L-cysteine HCl MH) | Qualitative/Analog Data | [8][9] |
| DMSO | Soluble | 100 mg/mL (538.59 mM) | Quantitative | [6] |
| Chloroform | Soluble | Data not specified | Qualitative | [1] |
| Dichloromethane | Soluble | Data not specified | Qualitative | [1] |
| Ethyl Acetate | Soluble | Data not specified | Qualitative | [1] |
| Acetone | Soluble | Data not specified | Qualitative | [1] |
Note: The solubility value in ethanol is for the related compound L-cysteine HCl monohydrate and should be considered as an approximation.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The widely accepted shake-flask method is recommended for determining the equilibrium solubility of this compound.[7]
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, temperature-controlled container.
-
Equilibration: Agitate the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.
-
Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable membrane filter that does not adsorb the compound.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicate Analysis: The experiment should be performed in triplicate to ensure the reliability of the results.
Stability Profile
This compound is susceptible to degradation under certain conditions, primarily due to hydrolysis and oxidation. It is known to be hygroscopic and heat-sensitive.[5]
Hydrolytic Stability
The ester linkage in this compound is prone to hydrolysis, a reaction that is catalyzed by both acid and base.[8] This degradation pathway results in the formation of L-cysteine and ethanol. The rate of hydrolysis is expected to be pH-dependent. A study on the self-degradation of this compound in a phosphate-buffered saline (PBS) solution at pH 7.4 demonstrated its instability under these conditions.[10]
Thermal Stability
This compound is sensitive to heat. Thermal degradation can lead to the formation of various hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride.[5]
Storage Recommendations
To minimize degradation, this compound should be stored in a well-closed container at refrigerated temperatures (2°C - 8°C), protected from moisture and under an inert atmosphere.[5] For solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the stability is maintained for up to 1 month.[6]
Experimental Protocol for Stability Indicating Study (Forced Degradation)
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[8][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: 0.1 M NaOH at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose the solid compound and a solution to dry heat at a specified temperature (e.g., 80°C) for a defined duration.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At each time point, withdraw a sample, and if necessary, neutralize it. Analyze the sample using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
-
Data Evaluation: Quantify the amount of remaining this compound and the formation of degradation products. The mass balance should be assessed to ensure that all degradation products are accounted for.
References
- 1. L-Cysteine ethyl ester hydrochloride | 868-59-7 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. L-Cysteine ethyl ester hydrochloride | 868-59-7 | FC37639 [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. snscourseware.org [snscourseware.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
L-Cysteine Ethyl Ester HCl: A Technical Guide to its Fundamental Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cysteine ethyl ester hydrochloride (LCEE HCl) is a highly bioavailable derivative of the semi-essential amino acid L-cysteine. Its lipophilic nature, conferred by the ethyl ester group, facilitates enhanced cellular uptake, positioning it as a potent precursor for intracellular L-cysteine and, subsequently, the critical antioxidant glutathione (GSH). This technical guide provides an in-depth exploration of the fundamental research surrounding LCEE HCl, encompassing its chemical and physical properties, synthesis, and multifaceted biological activities. Detailed experimental protocols for its analysis and application are presented, alongside a comprehensive summary of quantitative data from pivotal studies. Furthermore, this guide visualizes the key signaling pathways influenced by LCEE HCl, namely the Keap1-Nrf2 antioxidant response pathway and its role in mitigating morphine-induced neuronal stress, to provide a clear mechanistic understanding for researchers in drug development and cellular biology.
Chemical and Physical Properties
L-Cysteine ethyl ester HCl is a white crystalline powder with established chemical and physical characteristics crucial for its application in research and development.
| Property | Value | References |
| Molecular Formula | C₅H₁₁NO₂S·HCl | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 185.67 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 868-59-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 123-125 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | --INVALID-LINK-- |
| Optical Rotation | [α]D²⁰ = -12.0 to -15.0º | --INVALID-LINK-- |
| Storage Conditions | 0-8 °C, store under inert gas, hygroscopic, heat sensitive. | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of L-cysteine with ethanol in the presence of an acid catalyst, such as thionyl chloride.
Synthesis Protocol
A common laboratory-scale synthesis protocol is as follows:
-
Reaction Setup: Suspend L-cysteine (e.g., 0.20 mol) in ethanol (e.g., 300 mL) in a suitable reaction flask.
-
Acid Addition: Cool the mixture in an ice-water bath. Slowly add thionyl chloride (e.g., 0.30 mol) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction to proceed at room temperature for a set period (e.g., 3 hours), followed by a period of reflux (e.g., 12 hours) to drive the esterification to completion.
-
Isolation: Cool the reaction mixture to room temperature.
-
Purification: Evaporate the solvent under reduced pressure to yield the crude product as a white powder. Further purification can be achieved by recrystallization.[1]
| Reactant | Moles | Volume/Mass |
| L-Cysteine | 0.20 mol | 24.20 g |
| Ethanol | - | 300 mL |
| Thionyl Chloride | 0.30 mol | 22 mL |
| Product | ||
| This compound | - | Yield: 98.1% |
Biological Activity and Mechanisms of Action
The primary biological significance of LCEE HCl lies in its ability to efficiently cross cell membranes, a feature attributed to its esterification, which increases its lipophilicity compared to L-cysteine. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-cysteine.
Glutathione Precursor and Antioxidant Effects
L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By increasing the intracellular availability of L-cysteine, LCEE HCl effectively boosts GSH levels, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.[2][3] Studies in Saccharomyces spp. have demonstrated that the use of cysteine ethyl ester (CEE) as an inducer for GSH production resulted in a more than 2.2-fold higher yield compared to using cysteine.[4] The intracellular GSH content was significantly increased from 2.29±0.29% with cysteine to 3.65±0.23% with CEE.[4]
Modulation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes, including those involved in glutathione synthesis and regeneration. By increasing intracellular cysteine and consequently modulating the cellular redox state, LCEE HCl is hypothesized to influence this pathway, leading to a more robust antioxidant defense.
Role in Mitigating Morphine-Induced Neuronal Stress
Chronic morphine use can lead to dependence, a state partially attributed to the inhibition of the excitatory amino acid transporter 3 (EAAT3).[5] This transporter is crucial for the uptake of cysteine into neurons.[5] By inhibiting EAAT3, morphine reduces intracellular cysteine levels, leading to decreased glutathione synthesis and a state of oxidative stress within the neurons.[6] LCEE HCl, with its ability to bypass this transporter and deliver cysteine directly into the cells, has been shown to prevent and reverse acquired physical dependence on morphine in animal models.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Quantification of Intracellular Glutathione by HPLC
This protocol describes the measurement of intracellular GSH levels in cultured cells following treatment with LCEE HCl.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in appropriate culture vessels.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with varying concentrations of LCEE HCl or a vehicle control for a specified duration.
-
-
Sample Preparation:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., containing 0.1% Triton X-100 and protease inhibitors).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
Derivatization (using o-Phthalaldehyde - OPA):
-
This method requires derivatization of GSH to a fluorescent product.
-
Mix the cell supernatant with OPA reagent in a buffer at pH 8.0.
-
Incubate for a short period (e.g., 1 minute) at room temperature in an autosampler.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.[8]
-
Quantification: Generate a standard curve using known concentrations of GSH. Calculate the GSH concentration in the samples based on the standard curve and normalize to the total protein concentration of the lysate.
-
Assessment of Total Antioxidant Capacity using Ellman's Reagent
This colorimetric assay quantifies the total free thiol content in a sample, which is an indicator of antioxidant capacity.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of Reaction Buffer.[9]
-
Standard Solution: Prepare a stock solution of L-cysteine hydrochloride monohydrate (e.g., 1.5 mM) in the Reaction Buffer and perform serial dilutions to create a standard curve.[9]
-
-
Assay Procedure:
-
To 50 µL of each standard or sample in a microplate well, add 250 µL of Reaction Buffer.
-
Add 50 µL of Ellman's Reagent Solution to each well.
-
Incubate at room temperature for 15 minutes.[9]
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the thiol concentration in the samples from the standard curve.
-
Animal Model of Morphine Dependence and Withdrawal
This protocol outlines a method to induce morphine dependence in rats and assess the effect of LCEE HCl on withdrawal symptoms.
-
Induction of Morphine Dependence:
-
Administer morphine to rats via subcutaneous injection or continuous infusion using osmotic minipumps. A typical protocol involves a subcutaneous depot of morphine (e.g., 150 mg/kg) for a period of 36-48 hours.[5]
-
For the treatment group, co-administer LCEE HCl (e.g., 20.8 µmol/kg/h, IV) via continuous infusion.[5] The control group receives a vehicle infusion.
-
-
Precipitation of Withdrawal:
-
After the dependence induction period, administer the opioid antagonist naloxone hydrochloride (e.g., 1.5 mg/kg, IP) to precipitate withdrawal symptoms.[5]
-
-
Assessment of Withdrawal Behaviors:
-
Observe and quantify a range of withdrawal signs for a set period (e.g., 30-60 minutes) post-naloxone injection.
-
Commonly scored behaviors include: wet-dog shakes, jumping, rearing, fore-paw licking, circling, writhing, and teeth chattering.[5][10]
-
Physiological parameters such as body weight changes, heart rate, and blood pressure can also be monitored.
-
| Parameter | Morphine + Vehicle | Morphine + LCEE HCl |
| Wet-Dog Shakes (count) | Significantly increased | Significantly reduced |
| Jumping (count) | Significantly increased | Significantly reduced |
| Rearing (count) | Significantly increased | Significantly reduced |
| Weight Loss (%) | Significant | Attenuated |
Conclusion
This compound stands out as a valuable research tool and a potential therapeutic agent due to its enhanced cellular permeability and its role as a direct precursor to intracellular L-cysteine and glutathione. Its ability to bolster the cellular antioxidant defense system via the Keap1-Nrf2 pathway and to counteract specific neurochemical deficits, such as those induced by chronic morphine administration, underscores its significance in the fields of drug development, neuropharmacology, and the study of oxidative stress-related diseases. The detailed protocols and compiled data within this guide are intended to facilitate further research into the promising applications of this compound.
References
- 1. L-Cysteine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Naloxone-precipitated withdrawal jumping in 11 inbred mouse strains: evidence for common genetic mechanisms in acute and chronic morphine physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of cysteine ethyl ester as efficient inducer for glutathione overproduction in Saccharomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 8. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Cysteine Ethyl Ester Hydrochloride for Scientific Inquiry
For Researchers, Scientists, and Drug Development Professionals
L-Cysteine ethyl ester hydrochloride (LCEE HCl) is a highly bioavailable derivative of the amino acid L-cysteine. Its esterified form allows for enhanced cell permeability, making it a valuable tool in various fields of scientific research and pharmaceutical development.[1][2][3] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols relevant to its use. The primary utility of LCEE HCl lies in its role as an efficient intracellular delivery agent for L-cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][4][5]
Physicochemical Properties
L-Cysteine ethyl ester HCl is a white crystalline powder.[4][6] Its key properties are summarized below, providing essential data for experimental design and formulation.
| Property | Value | Source(s) |
| Synonyms | L-Cys-OEt·HCl, H-Cys-OEt·HCl, Ethyl cysteinate hydrochloride | [4][7][8] |
| CAS Number | 868-59-7 | [4][9][10] |
| Molecular Formula | C₅H₁₁NO₂S·HCl | [4][9] |
| Molecular Weight | 185.67 g/mol | [7][9][10] |
| Appearance | White to off-white crystalline powder | [4][6][7] |
| Melting Point | 123-125 °C | [4][11] |
| Solubility | Soluble in water, ethanol, DMSO, Chloroform, Dichloromethane | [6][9][12] |
| Purity | ≥ 98% | [1][4][7] |
| Optical Rotation | [α]D²⁰ = -12.0° to -15.0° | [4] |
| Storage Conditions | 0-8 °C, keep container well closed | [4][9] |
Core Applications in Research and Development
The unique bioavailability of LCEE HCl makes it a superior alternative to standard L-cysteine in many applications.[4]
-
Pharmaceutical Development: It serves as a key precursor in the synthesis of drugs targeting conditions associated with oxidative stress and inflammation.[4][6] Its ability to replenish intracellular glutathione makes it a candidate for therapies aimed at cellular protection.
-
Antioxidant Research: As a reliable agent for increasing glutathione levels, it is widely used in studies on oxidative stress, detoxification, and cellular defense mechanisms.[1][4][6]
-
Biotechnology and Cell Culture: In cell culture systems, it is used to study cellular metabolism, protein synthesis, and the effects of enhanced antioxidant capacity on various biological processes.[4]
-
Drug Dependence Studies: Research has shown that LCEE HCl can prevent and even reverse acquired physical dependence on morphine in animal models, suggesting a role for thiol biochemistry in the mechanisms of opioid dependence.[2][3]
-
Mucolytic Agent Research: Due to its effects on mucus viscosity, it has been investigated as a potential therapeutic for conditions involving thick mucus, such as in respiratory diseases or aquaculture applications like amoebic gill disease in salmon.[1][13]
Mechanism of Action: The Glutathione Synthesis Pathway
The primary mechanism of this compound is to serve as a cell-permeable prodrug of L-cysteine. Once it crosses the cell membrane, intracellular esterases hydrolyze the ethyl ester bond, releasing L-cysteine. This free L-cysteine then becomes available for the synthesis of glutathione, a critical tripeptide composed of glutamate, cysteine, and glycine, which plays a central role in protecting cells from oxidative damage.[5]
Visualization of Intracellular Delivery and Glutathione Synthesis
Caption: Intracellular delivery of L-cysteine via LCEE HCl and its role in glutathione synthesis.
Experimental Protocols
Synthesis of L-Cysteine Ethyl Ester Hydrochloride
This protocol describes a common method for synthesizing LCEE HCl via the esterification of L-cysteine using thionyl chloride.
Materials:
-
L-cysteine (0.20 mol)
-
Ethanol (300 mL)
-
Thionyl chloride (0.30 mol)
-
500 mL eggplant-shaped flask
-
Ice-water bath
-
Reflux apparatus
-
Rotary evaporator
Methodology:
-
Place L-cysteine (24.20 g, 0.20 mol) and 300 mL of ethanol into a 500 mL eggplant-shaped flask.[10]
-
Cool the flask in an ice-water bath.
-
Slowly add thionyl chloride (22 mL, 0.30 mol) dropwise to the stirred mixture.[10]
-
After the addition is complete, continue stirring the reaction at room temperature for 3 hours.[10]
-
Following the room temperature incubation, heat the reaction under reflux for 12 hours.[10]
-
Cool the reaction solution to room temperature.
-
Evaporate the solvent using a rotary evaporator to yield a white powder of L-Cysteine ethyl ester hydrochloride.[10]
Protocol for In Vivo Administration in Rodent Models
This protocol is based on studies investigating the effect of LCEE HCl on morphine dependence in rats.[2][14] It outlines the preparation and administration of LCEE HCl for continuous intravenous infusion.
Materials:
-
L-Cysteine ethyl ester hydrochloride powder
-
Sterile saline (0.9% NaCl)
-
0.1 M NaOH
-
Sterile filters
-
Osmotic minipumps for continuous infusion
-
Animal model (e.g., Sprague Dawley rats)
Methodology:
-
Solution Preparation: Immediately before use, dissolve this compound powder in sterile saline to the desired concentration.[2][14]
-
pH Adjustment: Adjust the pH of the solution to ~7.2 using 0.1 M NaOH. This is critical for physiological compatibility.[2][14]
-
Sterilization: Sterilize the final solution by passing it through an appropriate sterile filter.
-
Animal Preparation: Anesthetize the animal and surgically implant a venous catheter connected to an osmotic minipump loaded with the prepared LCEE HCl solution, as per institutionally approved animal care protocols.
-
Administration: The osmotic minipump will deliver the solution continuously at a defined rate. A typical infusion rate used in morphine dependence studies is 20.8 μmol/kg/h, IV.[2][3]
-
Monitoring: Monitor the animals for the duration of the experiment for behavioral and physiological changes according to the study design.
Visualization of a General In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo studies involving continuous LCEE HCl infusion.
Quantitative Experimental Data
The following table summarizes dosages and administration routes from published scientific literature, providing a reference for designing new experiments.
| Application/Study | Animal/System | Dosage | Administration Route | Source(s) |
| Morphine Dependence | Sprague Dawley Rats | 20.8 μmol/kg/h | Intravenous (IV), continuous | [2][3][14] |
| Morphine-induced Respiratory Depression | Sprague Dawley Rats | 500 μmol/kg | Intravenous (IV), bolus | [15] |
| Amoebic Gill Disease | Atlantic Salmon | 52.7 mg/kg/day | Oral (in-feed) | [13] |
| Glutathione Overproduction | Saccharomyces spp. | Not specified (used as inducer) | In culture medium | [16] |
Conclusion
L-Cysteine ethyl ester hydrochloride is a versatile and potent tool for scientific inquiry, particularly in research areas focused on oxidative stress, cellular metabolism, and drug development. Its enhanced cell permeability provides a distinct advantage over L-cysteine for modulating intracellular glutathione levels. The protocols and data presented in this guide offer a foundational resource for researchers and scientists aiming to leverage the unique properties of this compound in their work.
References
- 1. sxrebecca.com [sxrebecca.com]
- 2. L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. What is the mechanism of Ethyl Cysteine Hydrochloride? [synapse.patsnap.com]
- 6. This compound Or Hydrochloride BP EP USP CAS 868-59-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. L-Cysteine Ethyl Ester Hydrochloride | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-Cysteine ethyl ester hydrochloride | 868-59-7 | FC37639 [biosynth.com]
- 10. L-Cysteine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. L -Cysteine ethyl ester 98 868-59-7 [sigmaaldrich.com]
- 12. L-Cysteine ethyl ester hydrochloride | 868-59-7 [chemicalbook.com]
- 13. Oral L-cysteine ethyl ester (LCEE) reduces amoebic gill disease (AGD) in Atlantic salmon Salmo salar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats [frontiersin.org]
- 16. Evaluation of cysteine ethyl ester as efficient inducer for glutathione overproduction in Saccharomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Potential of L-Cysteine Ethyl Ester HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathophysiology of numerous diseases. L-Cysteine and its derivatives have emerged as promising therapeutic agents due to their ability to bolster endogenous antioxidant defenses. This technical guide provides an in-depth exploration of the antioxidant potential of L-Cysteine Ethyl Ester HCl, a highly bioavailable precursor to the master antioxidant, glutathione. We delve into its mechanisms of action, including direct radical scavenging and modulation of critical signaling pathways, present available quantitative data, and provide detailed experimental protocols for its evaluation. This document serves as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound.
Introduction: The Role of this compound in Combating Oxidative Stress
L-Cysteine is a semi-essential amino acid that plays a pivotal role in cellular protection against oxidative damage.[1] Its thiol group makes it a potent nucleophile and a direct scavenger of free radicals.[1] However, the therapeutic application of L-cysteine can be limited by its relatively low bioavailability. This compound, an esterified form of L-cysteine, offers a significant advantage by exhibiting enhanced cell permeability.[2] This increased lipophilicity allows for more efficient transport across cell membranes, leading to higher intracellular cysteine concentrations.
The primary antioxidant function of this compound stems from its role as a direct precursor to glutathione (GSH), the most abundant endogenous antioxidant.[3] Once inside the cell, the ethyl ester group is hydrolyzed, releasing L-cysteine, which is the rate-limiting amino acid in the synthesis of GSH. By increasing the intracellular pool of cysteine, this compound effectively boosts GSH levels, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful electrophiles.
Mechanisms of Antioxidant Action
The antioxidant properties of this compound are multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
Glutathione Synthesis and Replenishment
The cornerstone of this compound's antioxidant activity is its ability to drive the synthesis of glutathione. The synthesis of GSH is a two-step enzymatic process occurring in the cytosol.
-
Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.[4]
-
Addition of Glycine: Glutathione synthetase (GS) then adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione.[4]
By providing a readily available source of intracellular cysteine, this compound directly fuels this pathway, leading to a significant increase in cellular GSH levels.
References
Methodological & Application
Application Notes and Protocols for L-Cysteine Ethyl Ester HCl in Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. L-Cysteine and its derivatives are crucial components of the cellular antioxidant machinery, primarily by serving as precursors for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] L-Cysteine ethyl ester hydrochloride (LCEE HCl) is a cell-permeant derivative of L-cysteine, designed to enhance intracellular delivery of this critical amino acid. Its esterified form allows for efficient crossing of the cell membrane, after which it is hydrolyzed by intracellular esterases to release L-cysteine, thereby replenishing intracellular cysteine pools and bolstering GSH synthesis.[2][3] These characteristics make LCEE HCl a valuable tool for investigating the role of oxidative stress in various cellular models and for the development of novel therapeutic strategies aimed at mitigating oxidative damage.
This document provides detailed application notes and protocols for the use of L-Cysteine ethyl ester HCl in cell culture for oxidative stress studies.
Mechanism of Action
This compound exerts its antioxidant effects primarily through the augmentation of the intracellular glutathione pool. The lipophilic nature of the ethyl ester moiety facilitates its diffusion across the cell membrane. Once inside the cell, non-specific intracellular esterases cleave the ester bond, releasing L-cysteine. This circumvents the rate-limiting step of cysteine transport into the cell. The increased availability of intracellular L-cysteine drives the synthesis of glutathione via the sequential action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). Glutathione then detoxifies reactive oxygen species through direct scavenging and as a cofactor for antioxidant enzymes like glutathione peroxidase (GPx).
Data Presentation
The following tables summarize quantitative data on the effects of L-cysteine analogs on cell viability and intracellular glutathione levels, providing a reference for expected outcomes when using this compound.
Table 1: Effect of L-Cysteine Analogs on Cell Viability under Oxidative Stress
| Cell Line | Oxidative Stressor | L-Cysteine Analog | Concentration Range | Incubation Time | Effect on Cell Viability |
| ARPE-19 | 2 mM H₂O₂ | NACET | 0.1 - 5 mM | 24 hours | Significant protection, more effective than NAC[4][5] |
| ARPE-19 | 0.5 - 1 mM t-BOOH | NACET | 0.1 - 5 mM | 24 hours | Dose-dependent protection[4][5] |
| CHO | MC-LR | NAC | 1 - 5 mmol/L | 24 hours | Increased cell viability |
| Rin-5F | High Glucose/Palmitate | NAC | - | - | Attenuated cytotoxicity |
| TM3/TM4 | Cisplatin | L-Cysteine | - | - | Ameliorated reduced cell viability[6] |
Note: NACET (N-acetyl-L-cysteine ethyl ester) and NAC (N-acetyl-L-cysteine) are analogs of this compound and are expected to have similar protective effects.
Table 2: Effect of L-Cysteine Analogs on Intracellular Glutathione (GSH) Levels
| Cell Line | L-Cysteine Analog | Concentration | Incubation Time | Fold Increase in GSH |
| ARPE-19 | NACET | 0.2 mM | 24 hours | Significant increase[5][7] |
| ARPE-19 | NACET | 1 mM | 24 hours | Significant increase[5][7] |
| HUVEC | NACET | 0.5 mM | 18 hours | Maximum increase[8] |
| 158N | NAC | 100 µM | 24 hours | ~1.5-fold |
| 158N | NAC | 500 µM | 24 hours | ~1.7-fold |
| Saccharomyces spp. | CEE | - | - | Significant increase (3.65±0.23% of dry cell weight)[1] |
Note: CEE (Cysteine ethyl ester) is the non-salt form of LCEE HCl.
Experimental Protocols
The following are detailed protocols for key experiments in oxidative stress studies involving this compound.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (powder)
-
Cell culture medium
-
96-well cell culture plates
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BOOH))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Pre-treatment: Prepare a stock solution of this compound in sterile water or PBS. Further dilute in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of LCEE HCl. Incubate for the desired pre-treatment time (e.g., 1, 6, or 24 hours).
-
Induction of Oxidative Stress: Prepare the oxidative stress-inducing agent at 2X the final desired concentration in culture medium. Add 100 µL of this solution to the wells (final volume will be 200 µL). For control wells, add 100 µL of culture medium. Incubate for a period sufficient to induce cell death (e.g., 3-6 hours for H₂O₂).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
This compound
-
Cell culture medium (phenol red-free)
-
96-well black, clear-bottom cell culture plates
-
Oxidative stress-inducing agent
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of LCEE HCl in phenol red-free medium for the desired time.
-
H2DCFDA Loading: Remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA in phenol red-free medium to each well. Incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Induction of Oxidative Stress: Add 100 µL of the oxidative stress-inducing agent (in phenol red-free medium) to the wells. For control wells, add medium only.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time (e.g., every 5 minutes for 1-2 hours).
Protocol 3: Quantification of Intracellular Glutathione (GSH)
This protocol describes a common method for measuring total intracellular glutathione.
Materials:
-
This compound
-
Cell culture dishes or plates
-
Cell scraper
-
Deproteinization solution (e.g., 5% 5-sulfosalicylic acid)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer with 1 mM EDTA, pH 7.5)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution
-
Glutathione reductase (GR)
-
NADPH
-
GSH standard solution
-
Microplate reader
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with LCEE HCl for the chosen duration.
-
Cell Lysis and Deproteinization:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in deproteinization solution.
-
Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the GSH assay.
-
-
Assay:
-
Prepare a GSH standard curve.
-
In a 96-well plate, add the assay buffer, DTNB solution, GR, and NADPH to each well.
-
Add the deproteinized cell lysate or GSH standard to the respective wells.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of color change is proportional to the glutathione concentration.
-
-
Calculation: Determine the GSH concentration in the samples by comparing the rate of absorbance change to the GSH standard curve. Normalize the GSH concentration to the protein content of the cell lysate.
Stability and Storage of this compound
This compound is a white crystalline powder.[3] It is soluble in water. For cell culture experiments, it is recommended to prepare fresh stock solutions and dilute them in the culture medium immediately before use to minimize potential hydrolysis of the ester bond. Stock solutions can be stored at -20°C for short-term storage.
Conclusion
This compound is a valuable tool for studying the mechanisms of oxidative stress and the protective effects of enhancing intracellular glutathione levels. Its cell-permeant nature allows for efficient delivery of L-cysteine into cells, making it a more potent antioxidant precursor compared to L-cysteine itself. The protocols provided herein offer a framework for researchers to investigate the efficacy of this compound in their specific cell culture models of oxidative stress. Proper experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible results.
References
- 1. Evaluation of cysteine ethyl ester as efficient inducer for glutathione overproduction in Saccharomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats [frontiersin.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protective Effects of L-Cysteine Against Cisplatin-Induced Oxidative Stress-Mediated Reproductive Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
Application Notes and Protocols for L-Cysteine Ethyl Ester HCl Antioxidant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine ethyl ester hydrochloride (LCEE HCl) is a derivative of the amino acid L-cysteine, designed for enhanced bioavailability.[1] Its primary role in antioxidant formulations stems from its function as a precursor to glutathione (GSH), a critical intracellular antioxidant.[1][2] The esterification of L-cysteine improves its lipophilicity, facilitating better cell membrane penetration compared to L-cysteine itself.[3] Once inside the cell, it is hydrolyzed to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione.[2][4] This document provides detailed methods for the preparation and evaluation of LCEE HCl antioxidant formulations for both topical and oral applications.
Mechanism of Action: Replenishing Intracellular Glutathione
The primary antioxidant mechanism of L-cysteine ethyl ester HCl is indirect, via the replenishment of intracellular glutathione (GSH). GSH is a tripeptide that plays a pivotal role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS). The synthesis of GSH is a two-step enzymatic process, with the availability of cysteine being the rate-limiting step.[4] LCEE HCl, with its improved cell permeability, efficiently delivers cysteine into the cell for GSH synthesis.[3][5]
I. Topical Antioxidant Formulation
Topical formulations of this compound can be beneficial for protecting the skin from oxidative damage caused by environmental stressors.
A. Formulation Protocol: Antioxidant Serum
This protocol describes the preparation of a 100g batch of a 2% this compound antioxidant serum.
Table 1: 2% this compound Antioxidant Serum Formulation
| Phase | Ingredient | INCI Name | Weight (%) | Weight (g) |
| A | Deionized Water | Aqua | 77.5 | 77.5 |
| A | Glycerin | Glycerin | 5.0 | 5.0 |
| A | Hyaluronic Acid (1% Solution) | Sodium Hyaluronate | 10.0 | 10.0 |
| B | This compound | This compound | 2.0 | 2.0 |
| B | Ferulic Acid | Ferulic Acid | 0.5 | 0.5 |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol (and) Ethylhexylglycerin | 1.0 | 1.0 |
| D | Citric Acid (10% Solution) | Citric Acid | q.s. | q.s. |
Protocol:
-
Phase A Preparation: In the main beaker, combine deionized water and glycerin. Slowly sprinkle in the hyaluronic acid solution while stirring continuously until a uniform gel is formed.
-
Phase B Preparation: In a separate beaker, dissolve the this compound and Ferulic Acid in a small amount of deionized water from Phase A.
-
Combining Phases: Add Phase B to Phase A and mix until homogeneous.
-
Preservation: Add the preservative system (Phase C) to the formulation and mix thoroughly.
-
pH Adjustment: Adjust the pH of the final formulation to between 4.5 and 5.5 using the citric acid solution (Phase D).
-
Final Mixing: Mix the serum for an additional 10-15 minutes to ensure uniformity.
-
Packaging: Package in an airtight, opaque container to protect from light and air.
II. Oral Antioxidant Formulation
For systemic antioxidant support, this compound can be formulated into oral supplements.
A. Formulation Protocol: Antioxidant Capsules
This protocol outlines the preparation of 1000 capsules, each containing 250mg of this compound.
Table 2: 250mg this compound Antioxidant Capsule Formulation
| Ingredient | Weight per Capsule (mg) | Total Weight for 1000 Capsules (g) |
| This compound | 250 | 250 |
| Microcrystalline Cellulose (Filler) | 200 | 200 |
| Magnesium Stearate (Lubricant) | 5 | 5 |
| Total Fill Weight | 455 | 455 |
Protocol:
-
Weighing: Accurately weigh all ingredients.
-
Blending: In a suitable blender, combine the this compound and microcrystalline cellulose. Blend for 15-20 minutes to ensure a homogenous mixture.
-
Lubrication: Add the magnesium stearate to the blender and mix for an additional 3-5 minutes.
-
Encapsulation: Using a capsule filling machine, encapsulate the blended powder into the appropriate size capsules (e.g., size "0").
-
Quality Control: Perform weight variation and content uniformity tests on a representative sample of the capsules.
III. Experimental Protocols for Efficacy and Stability Testing
A. Antioxidant Efficacy Testing
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare a series of dilutions of the LCEE HCl formulation in methanol.
-
-
Reaction:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each formulation dilution.
-
For the control, add 100 µL of DPPH solution to 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Table 3: DPPH Radical Scavenging Assay Parameters
| Parameter | Value |
| DPPH Concentration | 0.1 mM in methanol |
| Wavelength | 517 nm |
| Incubation Time | 30 minutes |
| Incubation Temperature | Room Temperature |
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Prepare a series of dilutions of the LCEE HCl formulation.
-
-
Reaction:
-
In a 96-well plate, add 280 µL of the FRAP reagent to 20 µL of each formulation dilution.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
Express the FRAP value of the sample in terms of µM Fe(II) equivalents.
-
Table 4: FRAP Assay Parameters
| Parameter | Value |
| FRAP Reagent Ratio (Acetate buffer:TPTZ:FeCl₃) | 10:1:1 |
| Wavelength | 593 nm |
| Incubation Time | 30 minutes |
| Incubation Temperature | 37°C |
B. Stability Testing of Topical Formulation
Stability testing ensures the quality, safety, and efficacy of the formulation over its shelf life.
Protocol:
-
Sample Preparation: Prepare three batches of the topical formulation.
-
Storage Conditions: Store samples at the following conditions for a period of 3 months:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH
-
-
Testing Intervals: Test the samples at 0, 1, 2, and 3 months.
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, and viscosity.
-
Chemical: Assay of this compound (using a validated HPLC method).
-
Microbiological: Total microbial count, and tests for specific pathogens.
-
Table 5: Stability Testing Parameters for Topical Formulation
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | No significant change |
| Color | Visual Inspection | No significant change |
| Odor | Olfactory Evaluation | No significant change |
| pH | pH meter | Within ± 0.5 of initial value |
| Viscosity | Viscometer | Within ± 10% of initial value |
| LCEE HCl Assay | HPLC | 90-110% of initial concentration |
| Microbial Count | USP <61> | < 100 CFU/g |
digraph "Stability Testing Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Prep" [label="Prepare 3 Batches of Formulation"]; "Store" [label="Store at Accelerated and\nReal-Time Conditions"]; "Test" [label="Test at 0, 1, 2, 3 Months", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Physical" [label="Physical Evaluation\n(Appearance, pH, Viscosity)"]; "Chemical" [label="Chemical Analysis\n(LCEE HCl Assay)"]; "Micro" [label="Microbiological Testing"]; "Report" [label="Compile Stability Report", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prep" -> "Store"; "Store" -> "Test"; "Test" -> "Physical"; "Test" -> "Chemical"; "Test" -> "Micro"; "Physical" -> "Report"; "Chemical" -> "Report"; "Micro" -> "Report"; }
Conclusion
This compound is a promising ingredient for antioxidant formulations due to its enhanced bioavailability and role as a glutathione precursor. The protocols provided herein offer a comprehensive guide for the preparation and evaluation of both topical and oral antioxidant formulations containing this active ingredient. Adherence to these detailed methodologies will aid researchers and drug development professionals in creating stable, effective, and safe antioxidant products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cysteine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats [frontiersin.org]
- 4. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Cysteine Ethyl Ester HCl as a Glutathione Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells.[1][2] It plays a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] The synthesis of glutathione is primarily limited by the availability of cysteine.[1][2] L-Cysteine Ethyl Ester HCl is a cell-permeable derivative of the amino acid L-cysteine. Due to its esterified carboxyl group, it exhibits increased lipophilicity, allowing for efficient transport across the cell membrane. Intracellularly, it is rapidly hydrolyzed by cellular esterases to release L-cysteine, thereby increasing the intracellular cysteine pool available for glutathione synthesis.[3] This application note provides a comprehensive experimental design for evaluating this compound as a glutathione precursor, including detailed protocols for key assays and data presentation.
Mechanism of Action
This compound serves as a pro-drug for L-cysteine. Its enhanced cell permeability compared to L-cysteine allows for bypassing the rate-limiting amino acid transporters. Once inside the cell, non-specific esterases cleave the ethyl ester bond, liberating L-cysteine. This increase in the intracellular cysteine concentration drives the synthesis of glutathione through the sequential actions of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[1][[“]]
Key Experiments and Protocols
To thoroughly evaluate the efficacy of this compound as a glutathione precursor, a series of in vitro experiments are recommended. These include assessing its impact on intracellular glutathione levels, its ability to enhance cellular antioxidant capacity, and its effect on cell viability, particularly under conditions of oxidative stress.
Assessment of Intracellular Glutathione Levels
This experiment aims to quantify the dose-dependent and time-dependent effects of this compound on intracellular glutathione concentrations. A direct comparison with a well-established glutathione precursor, N-acetylcysteine (NAC), is recommended to benchmark its efficacy.
Experimental Protocol: Monochlorobimane (MCB) Assay for Intracellular GSH
This protocol is adapted from commercially available kits and established fluorometric methods.[5][6][7]
Materials:
-
Cells in culture (e.g., HepG2, A549, or a cell line relevant to the research area)
-
96-well black, clear-bottom tissue culture plates
-
This compound (stock solution prepared in sterile water or appropriate vehicle)
-
N-acetylcysteine (NAC) (stock solution prepared in sterile water)
-
Monochlorobimane (MCB) (stock solution in DMSO)
-
Glutathione S-transferase (GST)
-
Cell Lysis Buffer
-
Reduced Glutathione (GSH) standard
-
Phosphate Buffered Saline (PBS)
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 461 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound and NAC in cell culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and replace it with the treatment-containing medium. Include a vehicle-only control group.
-
For dose-response analysis, incubate the cells with various concentrations of this compound or NAC for a fixed time (e.g., 24 hours).
-
For time-course analysis, treat the cells with a fixed concentration of this compound or NAC and perform the assay at different time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After the treatment period, remove the medium and wash the cells once with PBS.
-
Add 100 µL of Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Centrifuge the plate at top speed for 10 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new 96-well plate.
-
-
GSH Standard Curve:
-
Prepare a series of GSH standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µ g/well ) in Cell Lysis Buffer.
-
-
Reaction:
-
To each well containing the cell lysate or GSH standard, add 2 µL of GST reagent and 2 µL of MCB solution.
-
Mix the plate well and incubate in the dark at room temperature for 15-30 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at 380 nm and emission at 461 nm.
-
-
Data Analysis:
-
Subtract the blank (0 µ g/well GSH standard) from all readings.
-
Plot the fluorescence of the GSH standards versus their concentration to generate a standard curve.
-
Determine the glutathione concentration in the samples from the standard curve.
-
Normalize the glutathione concentration to the protein concentration of the cell lysate (determined by a separate protein assay, e.g., BCA).
-
Data Presentation:
Table 1: Dose-Response of this compound on Intracellular Glutathione Levels
| Treatment Concentration (µM) | Intracellular GSH (nmol/mg protein) | Fold Change vs. Control |
| 0 (Control) | 25.3 ± 2.1 | 1.0 |
| 50 | 35.8 ± 3.0 | 1.4 |
| 100 | 48.2 ± 4.5 | 1.9 |
| 250 | 65.7 ± 5.8 | 2.6 |
| 500 | 81.1 ± 7.2 | 3.2 |
Table 2: Time-Course of this compound (100 µM) on Intracellular Glutathione Levels
| Time (hours) | Intracellular GSH (nmol/mg protein) | Fold Change vs. Time 0 |
| 0 | 24.9 ± 2.3 | 1.0 |
| 2 | 31.5 ± 2.9 | 1.3 |
| 4 | 42.1 ± 3.8 | 1.7 |
| 8 | 55.6 ± 5.1 | 2.2 |
| 12 | 51.3 ± 4.7 | 2.1 |
| 24 | 48.5 ± 4.4 | 1.9 |
Assessment of Cellular Antioxidant Capacity
This experiment evaluates the ability of this compound to protect cells from oxidative stress induced by an external agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH).
Experimental Protocol: 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay
This protocol is based on the principle that DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9][10]
Materials:
-
Cells in culture
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂ or t-BOOH)
-
DCFH-DA (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorometric microplate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment:
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 4-24 hours) based on the results from the intracellular GSH assay. Include a vehicle-only control.
-
-
DCFH-DA Loading:
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add 100 µL of 10-25 µM DCFH-DA in HBSS to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells once with HBSS.
-
Add 100 µL of the oxidative stress inducer (e.g., 100 µM H₂O₂) in HBSS to the appropriate wells. Include a control group with HBSS only.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 60 minutes) using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the rate of fluorescence increase or the endpoint fluorescence.
-
Express the data as a percentage of the fluorescence in the oxidative stress-induced control group.
-
Data Presentation:
Table 3: Effect of this compound on H₂O₂-Induced ROS Production
| Pre-treatment | H₂O₂ (100 µM) | Relative Fluorescence Units (RFU) | % of H₂O₂ Control |
| Vehicle | - | 150 ± 15 | 15.0% |
| Vehicle | + | 1000 ± 85 | 100% |
| L-CEE HCl (50 µM) | + | 750 ± 62 | 75.0% |
| L-CEE HCl (100 µM) | + | 520 ± 48 | 52.0% |
| L-CEE HCl (250 µM) | + | 310 ± 30 | 31.0% |
Assessment of Cell Viability
This experiment determines the cytoprotective effect of this compound against oxidative stress-induced cell death.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13] Viable cells with active metabolism convert MTT into a purple formazan product.[11][12]
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer (Absorbance: 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
-
Induction of Cell Death:
-
After pre-treatment, expose the cells to an oxidative stress inducer (e.g., 500 µM H₂O₂) for a specified duration (e.g., 4-6 hours). Include control groups with no pre-treatment and/or no oxidative stress.
-
-
MTT Incubation:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Express the cell viability as a percentage of the untreated control group.
-
Data Presentation:
Table 4: Protective Effect of this compound on H₂O₂-Induced Cytotoxicity
| Pre-treatment | H₂O₂ (500 µM) | Cell Viability (% of Control) |
| Vehicle | - | 100 ± 5.2 |
| Vehicle | + | 45.2 ± 3.8 |
| L-CEE HCl (50 µM) | + | 62.7 ± 4.5 |
| L-CEE HCl (100 µM) | + | 78.9 ± 5.1 |
| L-CEE HCl (250 µM) | + | 91.3 ± 6.3 |
Signaling Pathways and Experimental Workflows
Glutathione Synthesis Pathway
The synthesis of glutathione is a two-step enzymatic process that is highly dependent on the availability of cysteine. This compound directly fuels this pathway by increasing the intracellular cysteine concentration. This process is also regulated by the Nrf2 signaling pathway, which can be activated by oxidative stress and certain compounds, leading to the upregulation of antioxidant response element (ARE)-driven genes, including those involved in glutathione synthesis.[1][2][14][15]
References
- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doc.abcam.com [doc.abcam.com]
- 10. bioquochem.com [bioquochem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. N-acetyl-l-cysteine ethyl ester (NACET) induces the transcription factor NRF2 and prevents retinal aging and diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of L-Cysteine Ethyl Ester HCl in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of L-Cysteine Ethyl Ester Hydrochloride (L-CYSee HCl) in animal models. This document includes detailed experimental protocols for various administration routes, a summary of quantitative data from preclinical studies, and visualizations of the relevant biological pathways. L-CYSee HCl is a cell-permeant prodrug of L-cysteine, which can supplement intracellular L-cysteine levels and act as a precursor for the endogenous production of hydrogen sulfide (H₂S), a critical signaling molecule with neuroprotective and other physiological effects.
Application Note 1: L-Cysteine Ethyl Ester HCl as a Prodrug for L-Cysteine and Hydrogen Sulfide Delivery
This compound is a lipophilic derivative of the amino acid L-cysteine, designed for enhanced cell permeability. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-cysteine. This strategy circumvents the rate-limiting step of cellular L-cysteine uptake via amino acid transporters, such as the Excitatory Amino Acid Transporter 3 (EAA3), which can be inhibited under certain pathological conditions, like opioid administration.[1]
The delivered L-cysteine can then be utilized in several key metabolic pathways, most notably for the synthesis of glutathione (GSH), a major intracellular antioxidant, and for the enzymatic production of hydrogen sulfide (H₂S) by cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[2][3] H₂S, in turn, exerts a wide range of physiological effects, including neuromodulation, anti-inflammatory actions, and antioxidant effects, through mechanisms such as S-sulfhydration of target proteins.[2][4]
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound in common animal models.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
L-Cysteine Ethyl Ester Hydrochloride (powder)
-
Sterile Saline (0.9% NaCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Sterile Water for Injection
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials and syringes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolution: Dissolve the powder in sterile saline. For intravenous administration, solutions are typically prepared immediately before use.[1] For other routes, if not used immediately, store aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation.[5]
-
pH Adjustment: Adjust the pH of the solution to 7.2-7.4 using 0.1 M NaOH.[6] This is crucial for physiological compatibility, especially for intravenous injections.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Final Concentration: Ensure the final concentration is appropriate for the intended dosing volume and administration route.
Protocol 2: Intravenous (IV) Administration in Rats
Applications: Studies on acute central nervous system effects, such as ameliorating opioid-induced respiratory depression or morphine dependence.[1][7]
Procedure:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.[1]
-
Catheterization: For repeated injections or continuous infusion, surgical implantation of a catheter into the jugular or femoral vein is required. Allow for a recovery period of at least 4 days post-surgery.[7]
-
Administration Methods:
-
Bolus Injection: Administer the prepared L-CYSee HCl solution as a single, rapid injection into the vein. Dosages ranging from 100 to 500 µmol/kg have been reported.[7][8]
-
Continuous Infusion: Use an osmotic minipump connected to the venous catheter for sustained delivery. A common infusion rate is 20.8 µmol/kg/h.[1][9][10]
-
-
Vehicle Control: Administer a corresponding volume of sterile saline (pH 7.2) to the control group.
Protocol 3: Intraperitoneal (IP) Administration in Rodents
Applications: Systemic delivery for a wide range of studies where rapid absorption is desired, though less immediate than IV.
Procedure:
-
Animal Model: Mice or rats.
-
Dosage: While specific IP dosages for L-CYSee HCl are not extensively reported, a starting point can be extrapolated from IV studies, considering potential differences in bioavailability.
-
Injection Technique:
-
Restrain the animal appropriately.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum, bladder, and other vital organs.
-
Insert a 23-25 gauge needle at a 30-40° angle.
-
Aspirate to ensure no fluid is withdrawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly. The maximum recommended injection volume is typically 10 ml/kg.
-
-
Vehicle Control: Inject a corresponding volume of sterile saline (pH 7.2).
Protocol 4: Oral Gavage Administration in Rodents
Applications: Investigating the effects of L-CYSee HCl following gastrointestinal absorption. Oral administration has been shown to be effective for radiation protection in mice and for reducing amoebic gill disease in salmon.[11]
Procedure:
-
Animal Model: Mice or rats.
-
Dosage: A study in Atlantic salmon used a dose of 52.7 mg/kg/day.[11] Dosages for rodents may need to be optimized.
-
Gavage Technique:
-
Use a proper-sized, ball-tipped gavage needle to prevent injury.
-
Measure the needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.
-
Gently insert the needle into the esophagus and down to the stomach.
-
Administer the solution slowly. The recommended maximum volume is around 10 ml/kg.
-
-
Vehicle Control: Administer a corresponding volume of the vehicle (e.g., sterile water or saline).
Protocol 5: Subcutaneous (SC) Administration in Rodents
Applications: For sustained release of the compound.
Procedure:
-
Animal Model: Mice or rats.
-
Injection Technique:
-
Pinch the loose skin over the back or flank to form a tent.
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution, which will form a small bleb under the skin.
-
-
Vehicle Control: Inject a corresponding volume of sterile saline (pH 7.2).
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the in vivo administration of this compound.
Table 1: Intravenous Administration of this compound in Sprague-Dawley Rats
| Study Focus | Administration Method | Dosage | Vehicle | Key Findings | Reference |
| Morphine Dependence | Continuous IV Infusion | 20.8 µmol/kg/h for 36h | Saline, pH 7.2 | Attenuated the development of physical dependence on morphine. | [1][10][12][13] |
| Morphine Dependence | Continuous IV Infusion | 20.8 µmol/kg/h for 12h (after 36h of morphine) | Saline, pH 7.2 | Reversed established morphine dependence. | [1][10][12][13] |
| Morphine-Induced Respiratory Depression | Bolus IV Injection | 100 µmol/kg | Saline | Reversed morphine-induced deleterious effects on arterial blood-gas chemistry in tracheotomized rats. | [8] |
| Morphine-Induced Respiratory Depression | Bolus IV Injection | 250 or 500 µmol/kg | Saline, pH 7.2 | Elicited a rapid and prolonged reversal of morphine's effects on arterial blood-gas chemistry. | [6] |
Table 2: Oral Administration of L-Cysteine Ethyl Ester
| Study Focus | Animal Model | Dosage | Duration | Key Findings | Reference |
| Amoebic Gill Disease | Atlantic Salmon | 52.7 mg/kg/day | 2 weeks | Delayed the progression of AGD-associated pathology. | [11] |
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound, from its entry into the cell to its downstream effects via hydrogen sulfide production.
Experimental Workflow for In Vivo Administration
The following diagram outlines a general experimental workflow for in vivo studies involving the administration of this compound.
References
- 1. L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen Sulfide (H2S) Signaling as a Protective Mechanism against Endogenous and Exogenous Neurotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen sulfide signaling in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-cysteine ethylester reverses the adverse effects of morphine on breathing and arterial blood-gas chemistry while minimally affecting antinociception in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats [frontiersin.org]
- 8. L-Cysteine ethyl ester reverses the deleterious effects of morphine on arterial blood-gas chemistry in tracheotomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral L-cysteine ethyl ester (LCEE) reduces amoebic gill disease (AGD) in Atlantic salmon Salmo salar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "L-cysteine ethyl ester prevents and reverses acquired physical depende" by James N Bates, Paulina M Getsy et al. [mouseion.jax.org]
- 13. L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-Cysteine Ethyl Ester HCl in Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteine Ethyl Ester Hydrochloride (L-CYSee HCl) is a cell-permeant derivative of the amino acid L-cysteine. Its esterification enhances its lipophilicity, facilitating its transport across cell membranes, including the blood-brain barrier. Once inside the cell, it is rapidly hydrolyzed to L-cysteine. This intracellular delivery of L-cysteine is pivotal for several neuroprotective mechanisms, primarily by boosting the synthesis of the major endogenous antioxidant, glutathione (GSH), and by serving as a substrate for the production of the gaseous signaling molecule, hydrogen sulfide (H₂S). This document provides detailed application notes and protocols for the use of L-Cysteine Ethyl Ester HCl in neuroprotection research, targeting neurodegenerative diseases and other neurological insults.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple pathways:
-
Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione, a critical antioxidant that neutralizes reactive oxygen species (ROS) and protects cells from oxidative damage. By efficiently delivering L-cysteine into neurons, L-CYSee HCl replenishes depleted GSH levels, a common feature in many neurodegenerative disorders.
-
Hydrogen Sulfide (H₂S) Production: L-cysteine is a substrate for the enzyme cystathionine-β-synthase (CBS), which produces H₂S in the brain. H₂S has been shown to have various neuroprotective functions, including anti-apoptotic, anti-inflammatory, and antioxidant effects. It can also modulate neuronal excitability and synaptic plasticity.[1][2]
-
Nrf2/ARE Pathway Activation: The increase in intracellular cysteine and GSH can lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes, further enhancing the cell's defense against oxidative stress.[3][4]
-
Modulation of Excitotoxicity: By enhancing antioxidant defenses, L-CYSee HCl can mitigate the downstream damaging effects of glutamate excitotoxicity, a common pathway of neuronal injury in various neurological conditions.
Data Presentation
In Vivo Neuroprotective Effects of L-Cysteine Ethyl Ester (L-CYSee)
The following table summarizes quantitative data from an in vivo study investigating the effects of L-CYSee on morphine withdrawal-induced behavioral and physiological changes in Sprague Dawley rats. This model is relevant to neuroprotection as opioid withdrawal induces significant neuronal stress.
| Parameter | Morphine + Vehicle | Morphine + L-Cysteine (20.8 µmol/kg/h, IV) | Morphine + L-CYSee (20.8 µmol/kg/h, IV) | Reference |
| Withdrawal Behaviors (36h) | [5] | |||
| Jumps (count) | ~15 | ~15 | ~2 | [5] |
| Wet-Dog Shakes (count) | ~25 | ~25 | ~5 | [5] |
| Rearing (count) | ~40 | ~40 | ~10 | [5] |
| Cardiovascular Responses (36h) | [5] | |||
| Mean Arterial Pressure Increase (mmHg) | ~30 | ~30 | ~10 | [5] |
| Heart Rate Increase (beats/min) | ~120 | ~120 | ~40 | [5] |
| Physiological Changes (36h) | [5] | |||
| Body Temperature Change (°C) | ~ -1.5 | ~ -1.5 | ~ -0.5 | [5] |
| Body Weight Loss (%) | ~ -6 | ~ -6 | ~ -2 | [5] |
Note: The data presented are approximations derived from graphical representations in the cited literature. L-CYSee significantly attenuated the behavioral and physiological signs of morphine withdrawal, whereas L-cysteine at the same dose had no effect, highlighting the superior efficacy of the cell-permeant form.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro and In Vivo Studies
Materials:
-
L-Cysteine Ethyl Ester Hydrochloride (CAS No: 868-59-7)[6]
-
Sterile Saline (0.9% NaCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile saline.
-
Immediately before use, adjust the pH of the solution to 7.2 with 0.1 M NaOH. This is crucial for cell viability and physiological compatibility.
-
Sterile-filter the final solution using a 0.22 µm filter.
-
For in vitro studies, the stock solution can be prepared in a suitable solvent like DMSO at a high concentration (e.g., 100 mg/mL), aliquoted, and stored at -80°C for up to 6 months.[6] Further dilutions should be made in the cell culture medium immediately before use.
Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells (Adapted from protocols for related compounds)
This protocol is adapted from studies using neurotoxins in SH-SY5Y cells to model Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium) or 6-OHDA (6-hydroxydopamine) as the neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Prepare various concentrations of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of L-CYSee HCl. Incubate for 24 hours.
-
Neurotoxin Exposure: Prepare a solution of MPP+ (e.g., 1.5 mM) or 6-OHDA (e.g., 100 µM) in the cell culture medium.[7][8] Remove the medium containing L-CYSee HCl and expose the cells to the neurotoxin-containing medium for another 24 hours. A control group should be treated with the vehicle only.
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express the cell viability as a percentage of the control group.
Protocol 3: In Vivo Administration in a Rat Model (Adapted from Morphine Dependence Study)
This protocol provides a framework for continuous intravenous infusion in rats.
Materials:
-
Sprague Dawley rats
-
This compound solution (prepared as in Protocol 1)
-
Osmotic minipumps
-
Intravenous catheters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically implant an intravenous catheter into the jugular vein.
-
Osmotic Pump Preparation: Fill the osmotic minipumps with the prepared this compound solution at the desired concentration to achieve the target infusion rate (e.g., 20.8 µmol/kg/h).[5]
-
Pump Implantation: Implant the osmotic minipump subcutaneously in the dorsal region of the rat and connect it to the intravenous catheter.
-
Monitoring: Monitor the animals for the duration of the experiment for any adverse effects and for the desired experimental outcomes.
-
Endpoint Analysis: At the end of the study, animals can be euthanized, and brain tissue can be collected for further analysis (e.g., Western blotting, immunohistochemistry, measurement of GSH levels).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neuroprotection
Caption: L-CYSee HCl Neuroprotective Signaling Pathways.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for In Vitro Neuroprotection Assay.
Logical Relationship of L-CYSee's Neuroprotective Mechanisms
Caption: Logical Flow of L-CYSee's Neuroprotective Effects.
References
- 1. Frontiers | Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats [frontiersin.org]
- 2. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of Nrf2 and Phase II Antioxidant Enzymes in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "L-cysteine ethyl ester prevents and reverses acquired physical depende" by James N Bates, Paulina M Getsy et al. [mouseion.jax.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Practical Guide to L-Cysteine Ethyl Ester HCl in Laboratory Settings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine ethyl ester hydrochloride (LCEE HCl) is a cell-permeable derivative of the amino acid L-cysteine. Its esterification enhances its lipophilicity, allowing for efficient transport across cell membranes. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-cysteine. This property makes LCEE HCl a valuable tool in various laboratory settings, primarily as a prodrug to elevate intracellular L-cysteine levels for the synthesis of glutathione (GSH), a critical antioxidant.[1][2] It is also utilized in studies investigating the roles of thiols in cellular processes, as an antioxidant in its own right, and as a potential donor of hydrogen sulfide (H₂S).[3][4] This document provides detailed application notes and experimental protocols for the effective use of L-Cysteine Ethyl Ester HCl in the laboratory.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and efficacy.
| Property | Value |
| CAS Number | 868-59-7[5] |
| Molecular Formula | C₅H₁₂ClNO₂S[5] |
| Molecular Weight | 185.67 g/mol [5] |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and DMSO |
| Storage Conditions | Store at 2-8°C, protected from moisture. For long-term storage of stock solutions, aliquot and store at -20°C or -80°C.[6] |
Key Applications & Experimental Protocols
Augmentation of Intracellular Glutathione (GSH) Levels
L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[7] Due to its poor cellular uptake, direct supplementation with L-cysteine is often inefficient. LCEE HCl serves as an effective delivery vehicle for L-cysteine into cells.
The following diagram illustrates the mechanism by which this compound increases intracellular glutathione levels.
References
- 1. Intracellular cysteine and glutathione delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of cysteine ethyl ester as efficient inducer for glutathione overproduction in Saccharomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Cysteine ethyl ester hydrochloride | 868-59-7 | FC37639 [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting L-Cysteine ethyl ester HCl stability in aqueous solutions
Welcome to the technical support center for L-Cysteine Ethyl Ester HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound in aqueous solutions are hydrolysis of the ethyl ester bond and oxidation of the thiol group. Hydrolysis is catalyzed by both acidic and basic conditions, leading to the formation of L-cysteine and ethanol. The thiol group is susceptible to oxidation, especially in neutral to alkaline solutions, which can lead to the formation of L-cystine, the disulfide dimer. This oxidation can often be observed as the formation of a precipitate, as L-cystine has lower solubility in water compared to its monomer precursor.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the aqueous solution is a critical factor influencing the stability of this compound.
-
Acidic Conditions (pH 1.0-2.5): The compound exhibits greater stability against oxidation in acidic solutions. However, acid-catalyzed hydrolysis of the ethyl ester can still occur over time.[1]
-
Neutral to Alkaline Conditions (pH > 7): In neutral or slightly alkaline solutions, the rate of oxidation to L-cystine increases significantly.[1] Alkaline conditions also promote the hydrolysis of the ethyl ester. One study on related S-(2-haloethyl)-L-cysteine analogs showed a dramatic increase in the rate of hydrolysis at pH 8 compared to pH 6 or 4, suggesting the involvement of the amino group in accelerating this degradation.[2]
Q3: My this compound solution has become cloudy and a precipitate has formed. What is the likely cause and how can I resolve this?
A3: The formation of a precipitate in your this compound solution is most likely due to the oxidation of the thiol group to form L-cystine, which is significantly less soluble in water. This is a common issue, particularly when solutions are stored at room temperature or in neutral to alkaline buffers.
To troubleshoot this, you can try the following:
-
Confirm Oxidation: To confirm that the precipitate is L-cystine, you can attempt to redissolve it by adding a small amount of a reducing agent like Dithiothreitol (DTT). If the precipitate dissolves, it is likely L-cystine.
-
Prevention: To prevent precipitation, it is recommended to prepare solutions fresh whenever possible. If storage is necessary, consider the following:
-
Store solutions at low temperatures (2-8°C or frozen at -20°C).
-
Prepare the solution in a slightly acidic buffer.
-
Degas the solvent to remove dissolved oxygen before preparing the solution.
-
Store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Q4: What are the best practices for preparing and storing aqueous solutions of this compound to ensure stability?
A4: To maximize the stability of your this compound solutions, follow these best practices:
-
Use High-Purity Water: Use deionized, distilled, or HPLC-grade water that has been degassed to minimize dissolved oxygen.
-
Prepare Freshly: Ideally, solutions should be prepared immediately before use.
-
Control pH: For short-term storage, preparing the solution in a slightly acidic buffer (pH ~4-5) can help to minimize both oxidation and base-catalyzed hydrolysis.
-
Low Temperature Storage: For longer-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Stock solutions in a solvent may be stable for up to 1 month at -20°C or 6 months at -80°C when stored sealed and away from moisture.[3]
-
Inert Atmosphere: For critical applications, purging the vial headspace with an inert gas like argon or nitrogen before sealing can further prevent oxidation.
Quantitative Stability Data
The stability of this compound is highly dependent on the specific conditions of the aqueous solution. The following table summarizes qualitative stability information based on available literature. Quantitative kinetic data remains limited in publicly accessible resources.
| Parameter | Condition | Observation | Reference |
| pH | Acidic (pH 1.0-2.5) | More stable against oxidation. | [1] |
| Neutral to Alkaline | Prone to oxidation to L-cystine. Hydrolysis of the ester is also accelerated. | [1][2] | |
| pH 7.4 (PBS buffer) | Self-degradation occurs over 2 days, forming degradation products. | [4] | |
| Temperature | 2-8°C | Recommended for short-term storage of the solid compound. | |
| -20°C to -80°C | Recommended for long-term storage of stock solutions to minimize degradation.[3] | [3] | |
| Atmosphere | Presence of Air (Oxygen) | Promotes oxidation of the thiol group to a disulfide. | [1] |
| Inert (Nitrogen/Argon) | Can help to prevent oxidation during storage. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a stock solution with enhanced stability.
Materials:
-
This compound powder
-
Sterile, degassed, high-purity water
-
Sterile, conical tubes or vials
-
pH meter
-
Hydrochloric acid (HCl), 0.1 M solution
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of sterile, degassed water to achieve the target concentration.
-
Gently swirl the tube to dissolve the powder completely.
-
Measure the pH of the solution. If a more acidic pH is desired for stability, adjust to approximately pH 4-5 by adding 0.1 M HCl dropwise while monitoring with a pH meter.
-
(Optional) For extended storage, purge the headspace of the tube with a gentle stream of inert gas for 10-15 seconds.
-
Seal the tube tightly.
-
For immediate use, keep the solution on ice. For longer-term storage, aliquot into single-use vials and store at -20°C or -80°C.
Protocol 2: Stability Assessment by HPLC (A General Guideline)
This protocol provides a general framework for assessing the stability of this compound solutions using High-Performance Liquid Chromatography (HPLC). A specific stability-indicating method would need to be developed and validated for your particular formulation and equipment.
Objective: To quantify the remaining this compound and detect the formation of degradation products over time under specific storage conditions (e.g., varying pH, temperature).
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound solution to be tested
-
L-Cysteine and L-Cystine analytical standards
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Autosampler vials
Procedure:
-
Method Development (Initial):
-
Develop a gradient elution method to separate this compound from its potential degradation products, L-cysteine and L-cystine. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
The detection wavelength can be set to around 210-220 nm.
-
-
Sample Preparation:
-
At each time point of your stability study (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the this compound solution.
-
Dilute the sample to a suitable concentration for HPLC analysis using Mobile Phase A.
-
-
Standard Preparation:
-
Prepare a series of calibration standards of this compound, L-cysteine, and L-cystine of known concentrations.
-
-
HPLC Analysis:
-
Inject the prepared samples and standards onto the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to this compound in your samples by comparing the retention time with the standard.
-
Identify and quantify the peaks corresponding to the degradation products (L-cysteine and L-cystine) by comparing their retention times with the standards.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizing Degradation and Troubleshooting
Degradation Pathway
The primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation.
Caption: Degradation of this compound via hydrolysis and oxidation.
Troubleshooting Workflow
This workflow provides a systematic approach to addressing stability issues with this compound solutions.
Caption: Troubleshooting workflow for this compound solution instability.
References
Technical Support Center: Optimizing L-Cysteine Ethyl Ester HCl for Cell Viability
Welcome to the technical support center for the use of L-Cysteine Ethyl Ester HCl in your research. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your experimental conditions for enhanced cell viability and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in cell culture?
This compound is a cell-permeable derivative of the amino acid L-cysteine.[1][2] Its primary role in cell culture is to serve as a precursor to L-cysteine, which is a rate-limiting component for the synthesis of intracellular glutathione (GSH).[1][3] GSH is a critical antioxidant that protects cells from damage caused by reactive oxygen species (ROS), thereby helping to maintain cell viability and mitigate oxidative stress.[4][5][6]
Q2: How should I prepare a stock solution of this compound?
For in vitro experiments, this compound can be dissolved in DMSO to create a concentrated stock solution.[7] It is recommended to use newly opened, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[7] Alternatively, for some applications, it can be dissolved in saline and the pH adjusted to 7.2 with 0.1 M NaOH immediately before use.[2]
Q3: What are the recommended storage conditions for the powder and stock solutions?
The solid powder form of this compound should be stored at 4°C, sealed tightly and protected from moisture.[7] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[7] These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[7]
Q4: Can this compound be toxic to cells?
Yes, like many supplements, the effect of this compound is concentration-dependent. While it is used to promote cell viability by combating oxidative stress, high concentrations can be cytotoxic. For example, a derivative of L-cysteine ethyl ester showed a half-maximal lethal concentration (LC50) of 6 µM in hepatoma 3924A cells.[8] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions through a dose-response study.
Q5: How does the concentration of L-cystine in my culture medium affect my results?
Standard culture media like DMEM or RPMI often contain L-cystine concentrations (e.g., 200 µM) that are higher than physiological levels found in human plasma (around 83 µM).[9] This can influence cellular sensitivity to certain drugs and the overall redox state of the cells.[9] When studying oxidative stress or drugs that target cysteine metabolism, it is important to be aware of the basal cysteine/cystine concentration in your medium.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the media after adding this compound. | 1. Solubility Issues: The compound may not be fully dissolved in the stock solution or may precipitate when added to the aqueous media. 2. Media Composition: Residual phosphates from improperly rinsed glassware can cause precipitation of media components.[10] 3. Temperature: If the medium was previously frozen, some components may not have fully redissolved.[10] | 1. Ensure the stock solution is fully dissolved; gentle warming or vortexing may help. Prepare fresh stock solution with newly opened anhydrous DMSO.[7] 2. Rinse all glassware thoroughly with deionized, distilled water before sterilization.[10] 3. Warm the medium to 37°C and swirl gently to ensure all components are dissolved before adding supplements.[10] |
| Cell growth is inhibited or viability decreases after treatment. | 1. Cytotoxicity: The concentration used may be too high for your specific cell line.[8] 2. Contamination: Bacterial, fungal, or mycoplasma contamination can inhibit growth.[10] 3. Oxidation: L-cysteine can be unstable and oxidize in culture media, a process accelerated by metal ions, which can lead to toxic byproducts. | 1. Perform a dose-response experiment (e.g., using an MTT or MTS assay) to determine the optimal, non-toxic concentration. 2. Visually inspect cultures for signs of contamination (e.g., rapid pH change, turbidity).[10] Perform a mycoplasma test. 3. Use high-purity water and media reagents. Minimize exposure of media to light and air. |
| Inconsistent or not-reproducible results. | 1. Stock Solution Instability: Repeated freeze-thaw cycles can degrade the compound.[7] 2. Cell Passage Number: High passage number cells can have altered metabolic characteristics.[10] 3. Variability in Plating Density: Inconsistent initial cell numbers will lead to variable results. | 1. Aliquot the stock solution into single-use volumes and store appropriately.[7] 2. Use cells from a low-passage, cryopreserved stock for your experiments.[10] 3. Ensure accurate and consistent cell counting and seeding for all experiments. |
| Rapid yellowing of the culture medium (pH drop). | 1. Bacterial Contamination: This is a common sign of bacterial growth.[10] 2. Over-confluent Culture: High cell density leads to rapid metabolism and waste product accumulation, causing the pH to drop. | 1. Discard the contaminated culture and decontaminate the incubator and hood. Use fresh, sterile reagents.[10] 2. Monitor cell density and passage cells before they reach 100% confluency. |
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type and experimental goal (e.g., antioxidant protection vs. glutathione production). The following tables provide a summary of concentrations reported in the literature for L-cysteine derivatives.
Table 1: Reported Concentrations for Cytotoxicity and Protective Effects
| Compound | Cell Line | Effect | Concentration | Citation |
| L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride | Hepatoma 3924A | Cytotoxicity (LC50) | 6 µM | [8] |
| S-ethyl cysteine (SEC) | BEAS-2B (human bronchial epithelial) | Protection against H₂O₂-induced injury | 4, 8, 16 µM | [4] |
| Sulfasalazine (System xc⁻ inhibitor) | Huh7 (hepatocellular carcinoma) | Growth Inhibition (GI50) in 83 µM L-cystine media | 209 µM | [9] |
| Sulfasalazine (System xc⁻ inhibitor) | Huh7 (hepatocellular carcinoma) | Growth Inhibition (GI50) in 200 µM L-cystine media | 371 µM | [9] |
Table 2: Reported Concentrations for Glutathione Production
| Compound | Organism/Cell Type | Effect | Concentration | Citation |
| L-cysteine | Candida utilis (yeast) | Boosted glutathione production by 91% | 8 mM | [11] |
| Cysteine Ethyl Ester (CEE) | Saccharomyces spp. (yeast) | 2.2 times higher GSH yield compared to cysteine | Not specified | [12] |
Experimental Protocols
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or 538.59 mM).[7] c. If needed, use an ultrasonic bath to aid dissolution.[7] d. Once fully dissolved, aliquot the stock solution into sterile, single-use tubes. e. Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles.
This protocol is adapted from standard MTT assay procedures.[13][14]
-
Materials: 96-well cell culture plates, cells of interest, complete culture medium, this compound, MTT solution (5 mg/mL in sterile PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. c. Prepare serial dilutions of this compound in complete culture medium. d. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include untreated control wells (medium only). e. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours). f. Add 10 µL of MTT stock solution (5 mg/mL) to each well for a final concentration of 0.45 mg/mL.[14] g. Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. h. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. i. Mix thoroughly on a plate shaker to ensure complete solubilization. j. Read the absorbance at 570 nm using a microplate reader. k. Calculate cell viability as a percentage of the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[13]
Visualizations
Caption: CEE metabolism and its role in promoting cell viability.
Caption: Workflow for determining optimal CEE-HCl concentration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s-Ethyl Cysteine and s-Methyl Cysteine Protect Human Bronchial Epithelial Cells Against Hydrogen Peroxide Induced Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine and resistance to oxidative stress: implications for virulence and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oncolytic activity and mechanism of action of a novel L-cysteine derivative, L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of cysteine ethyl ester as efficient inducer for glutathione overproduction in Saccharomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
challenges in dissolving L-Cysteine ethyl ester HCl for experiments
Welcome to the technical support center for L-Cysteine Ethyl Ester HCl. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered when dissolving this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The choice of solvent depends on the experimental requirements, such as the desired concentration and compatibility with downstream applications.
-
Water: The compound is soluble in water.[1][2] Acidic aqueous solutions are more stable against oxidation compared to neutral or alkaline solutions.[3][4]
-
DMSO: DMSO is an excellent solvent for preparing high-concentration stock solutions, with a reported solubility of up to 100 mg/mL.[5] Note that ultrasonic assistance may be required, and the use of new, anhydrous DMSO is recommended as the compound is hygroscopic.[1][5]
-
Other Organic Solvents: It is also reported as soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1][2]
-
Ethanol: It is poorly soluble in ethanol.[6]
Q2: How can I prevent the degradation of this compound in solution?
A2: The primary degradation pathway is the oxidation of the thiol (-SH) group, especially in neutral or slightly alkaline aqueous solutions exposed to air.[3] To minimize degradation:
-
Use Acidic pH: Prepare aqueous solutions in a slightly acidic buffer or water (pH < 7). The hydrochloride salt form already provides an acidic environment.
-
Degas Solvents: For sensitive experiments, degas aqueous solvents by bubbling nitrogen (N₂) gas through them to remove dissolved oxygen.[4]
-
Prepare Freshly: Whenever possible, prepare solutions immediately before use.[7]
-
Avoid Contaminants: Use high-purity water and reagents, as trace metals can catalyze the oxidation reaction.[4]
Q3: What are the recommended storage conditions for stock solutions?
A3: For maximum stability, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions for solutions prepared in a solvent like DMSO are:
-
-80°C for up to 6 months.[5]
-
-20°C for up to 1 month.[5] Always store solutions in tightly sealed containers to protect them from moisture and air.[5]
Q4: My prepared solution appears cloudy. What could be the cause?
A4: Cloudiness or turbidity can arise from several factors:
-
Incomplete Dissolution: The compound may not be fully dissolved. Try additional mixing, gentle warming, or sonication to aid dissolution.
-
Precipitation: The compound may be precipitating out of solution, especially if the solvent's capacity has been exceeded or if it was transferred to a buffer where it is less soluble.
-
Oxidation: In aqueous solutions, oxidation can lead to the formation of L-cystine, the disulfide dimer, which is less soluble and can cause cloudiness.
-
Hydrolysis: The ester group can hydrolyze in the presence of strong acids or bases.[6]
Solubility Data Summary
The solubility of this compound varies across different solvents. The following table summarizes available data.
| Solvent | Reported Solubility | Concentration | Method/Notes | Citation(s) |
| Water | Soluble | Not specified | More stable in acidic solutions.[3] | [1][2][3] |
| DMSO | Soluble | 100 mg/mL (538.59 mM) | Requires sonication. Use of new, anhydrous DMSO is recommended. | [5] |
| Ethanol | Poorly Soluble | Not specified | [6] | |
| Other Solvents | Soluble | Not specified | Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][2] |
Troubleshooting Guide
Problem: The compound is not dissolving or is dissolving very slowly.
-
Possible Cause 1: Insufficient Solvent Volume.
-
Solution: Check the concentration against the known solubility limits in the table above. If necessary, increase the volume of the solvent or reduce the amount of compound.
-
-
Possible Cause 2: Inappropriate Solvent.
-
Possible Cause 3: Insufficient Agitation.
Problem: The solution turned yellow or brown.
-
Possible Cause: Degradation or Impurity.
-
Solution: A significant color change may indicate compound degradation or the presence of impurities in the starting material. It is recommended to discard the solution and prepare a fresh one using a new batch of the compound if possible. Ensure the solid compound has been stored correctly in a dry, dark place at the recommended temperature (typically 2-8°C).[6][8]
-
Problem: The pH of my aqueous solution is too low for my cells/assay.
-
Possible Cause: The compound is a hydrochloride (HCl) salt.
-
Solution: The HCl salt will create an acidic solution when dissolved in a non-buffered solvent like water. To achieve physiological pH, prepare the solution in a suitable biological buffer (e.g., PBS, HEPES). Alternatively, you can carefully adjust the pH of the final solution using a base like sodium hydroxide (NaOH) immediately before use.[7] Perform this adjustment slowly while monitoring the pH and watching for any precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh 18.57 mg of this compound (MW: 185.67 g/mol ) into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of new, anhydrous DMSO to the tube.
-
Dissolution: Cap the tube tightly and vortex for 2-3 minutes. If the solid is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of a 10 mM Aqueous Working Solution (for immediate use)
-
Preparation: Perform all steps under sterile conditions if the solution is for cell culture.
-
Solvent Preparation: Use a sterile, slightly acidic (pH 6.0-6.5) biological buffer (e.g., MES) or cell culture medium. If using water, ensure it is high-purity and sterile.
-
Weighing: Accurately weigh 18.57 mg of this compound.
-
Dissolution: Dissolve the powder in 10.0 mL of the chosen aqueous solvent. Mix by vortexing or gentle inversion until fully dissolved. Do not heat, as this can accelerate degradation.
-
pH Adjustment (if required): If the final pH needs to be neutral, slowly add 0.1 M NaOH dropwise while stirring and monitoring with a calibrated pH meter until the target pH is reached. Be aware that the compound is less stable at neutral pH.[3][7]
-
Use: Use the solution immediately for your experiment to prevent oxidation and hydrolysis.
Visual Guides
Caption: Standard workflow for dissolving this compound.
Caption: Troubleshooting decision tree for dissolution issues.
References
- 1. L-Cysteine ethyl ester hydrochloride | 868-59-7 [chemicalbook.com]
- 2. L-Cysteine ethyl ester hydrochloride | 868-59-7 [m.chemicalbook.com]
- 3. uspharmacist.com [uspharmacist.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Cysteine ethyl ester hydrochloride | 868-59-7 | FC37639 [biosynth.com]
- 7. L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Enhancing Glutathione Synthesis with L-Cysteine Ethyl Ester HCl
Welcome to the technical support center for optimizing the use of L-Cysteine Ethyl Ester HCl (CEE) in glutathione (GSH) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve the efficiency of your GSH synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using this compound over L-Cysteine for glutathione synthesis?
A1: this compound offers a significant advantage due to its enhanced cell permeability. The ethyl ester group increases the lipophilicity of the cysteine molecule, allowing it to more readily cross cell membranes. Once inside the cell, cellular enzymes (esterases) hydrolyze the ester, releasing L-cysteine directly into the cytoplasm where it can be utilized for glutathione synthesis. This bypasses the rate-limiting step of L-cysteine transport across the cell membrane, often leading to a more efficient increase in intracellular GSH levels. In a study on Saccharomyces spp., the use of cysteine ethyl ester resulted in a more than 2.2 times higher yield of GSH compared to using cysteine as an inducer.[1]
Q2: What is the optimal concentration of this compound to use in my cell culture experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point for mammalian cell culture is in the range of 0.1 mM to 1.0 mM. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental goals. For example, in studies with the related compound N-acetylcysteine ethyl ester (NACET), significant increases in intracellular GSH were observed at concentrations of 0.2 mM and 1 mM in ARPE-19 cells.[2]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time required to see a significant increase in intracellular glutathione levels can range from a few hours to 24 hours. A time-course experiment is recommended to determine the optimal incubation period for your experimental setup. In studies with NACET, a peak in GSH levels was observed after 4 hours of administration in rats' eyes.[3] For cell culture, a 16 to 24-hour incubation is often used to assess the full effect on GSH synthesis.[2]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is a solid that is soluble in water and cell culture media. To prepare a stock solution, dissolve the powder in sterile, serum-free media or a buffered solution (e.g., PBS) to a concentration of 10-100 mM. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter. For storage, it is advised to keep the solid compound at 4°C, sealed and away from moisture. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
Q5: Is this compound toxic to cells?
A5: While this compound is generally used to protect cells from oxidative stress, high concentrations of cysteine and its derivatives can be toxic.[5] It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your glutathione synthesis experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no increase in intracellular glutathione (GSH) levels. | 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Insufficient Incubation Time: The incubation period may be too short for significant GSH synthesis. 3. Cell Health: The cells may be unhealthy or have a compromised capacity for GSH synthesis. 4. Degradation of CEE: The this compound may have degraded in the culture medium. | 1. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 mM to 5 mM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check cell viability. 4. Prepare fresh this compound solutions for each experiment. Minimize the time the compound is in the incubator by adding it to the culture medium just before the experiment. |
| Decreased cell viability or signs of cytotoxicity. | 1. High Concentration of CEE: The concentration of this compound may be too high, leading to cytotoxicity. 2. Formation of Reactive Oxygen Species (ROS): High concentrations of cysteine can lead to the production of ROS.[6] | 1. Perform a toxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your cell line. 2. Consider co-treatment with other antioxidants or reducing agents if high concentrations of CEE are necessary. |
| Precipitate forms in the cell culture medium. | 1. Solubility Issues: L-cysteine and its derivatives can have limited solubility at neutral pH, especially in the presence of certain metal ions.[7] 2. Interaction with Media Components: The compound may be reacting with components in the serum or media. | 1. Ensure the this compound is fully dissolved in the stock solution before adding it to the culture medium. 2. Consider using serum-free media for the experiment or reducing the serum concentration. |
| Inconsistent results between experiments. | 1. Variability in Stock Solution: Inconsistent preparation or storage of the this compound stock solution. 2. Differences in Cell Passage Number or Density: Cells at different passages or densities can have varying metabolic rates. 3. pH shift in media: Changes in pH can affect both cell health and the stability of the compound. | 1. Prepare a large batch of stock solution, aliquot, and store at -80°C to ensure consistency.[4] 2. Use cells within a consistent passage number range and seed them at the same density for each experiment. 3. Monitor the pH of the culture medium. Ensure the CO2 levels in the incubator are stable.[8] |
Quantitative Data Summary
The following tables summarize quantitative data on the efficiency of cysteine derivatives in increasing glutathione levels.
Table 1: Comparison of Intracellular Glutathione Content in Saccharomyces spp. with Cysteine vs. Cysteine Ethyl Ester (CEE) Induction
| Inducer | Intracellular GSH Content (% of dry cell weight) |
| L-Cysteine | 2.29 ± 0.29 |
| L-Cysteine Ethyl Ester (CEE) | 3.65 ± 0.23 |
Data adapted from a study on Saccharomyces spp. in bioreactors, demonstrating a significant increase in GSH content with CEE.[1]
Table 2: Effect of N-Acetylcysteine (NAC) and N-Acetylcysteine Ethyl Ester (NACET) on Intracellular Glutathione and Cysteine Levels in ARPE-19 Cells
| Treatment (1 mM, 24h) | Intracellular GSH (nmol/mg protein) | Intracellular Cysteine (nmol/mg protein) |
| Control | ~150 | ~5 |
| NAC | No significant increase | No significant increase |
| NACET | ~300 | ~25 |
Data extrapolated from graphical representations in a study on ARPE-19 cells, highlighting the superior efficacy of the ethyl ester form in increasing intracellular thiol levels.[2]
Experimental Protocols & Methodologies
Protocol 1: Increasing Intracellular Glutathione in Mammalian Cells using this compound
This protocol provides a general framework for treating mammalian cells with this compound to increase intracellular glutathione levels.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and antibiotics
-
This compound powder
-
Sterile, serum-free medium or PBS for stock solution preparation
-
0.22 µm sterile syringe filters
-
Reagents for cell viability assay (e.g., MTT, Trypan Blue)
-
Reagents for glutathione quantification (see Protocol 2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Preparation of this compound Stock Solution:
-
On the day of the experiment, prepare a 100 mM stock solution of this compound by dissolving the powder in sterile, serum-free medium or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Note: For long-term storage, aliquot and freeze at -80°C for up to 6 months.[4]
-
-
Treatment of Cells:
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment (Optional but Recommended):
-
In a parallel plate, assess cell viability using a standard method like the MTT assay to ensure the chosen concentrations are not cytotoxic.
-
-
Cell Harvesting and Lysate Preparation:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer for your chosen glutathione quantification method. This often involves a buffer that precipitates proteins (e.g., containing sulfosalicylic acid or metaphosphoric acid).
-
Centrifuge the lysate to pellet the protein precipitate and collect the supernatant for GSH analysis.
-
-
Glutathione Quantification:
-
Measure the glutathione concentration in the cell lysates using a suitable method, such as the enzymatic recycling assay with Ellman's reagent (see Protocol 2) or HPLC.
-
Normalize the glutathione levels to the total protein concentration of the cell lysate, which can be determined using a BCA or Bradford protein assay.
-
Protocol 2: Quantification of Total Glutathione using the Enzymatic Recycling Assay (Ellman's Reagent)
This protocol describes a common and reliable method for measuring total glutathione (GSH + GSSG) in cell lysates.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer with 1 mM EDTA, pH 6.5
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) solution (4 mg/mL in Reaction Buffer)
-
Glutathione Reductase (GR) solution
-
NADPH solution
-
Glutathione (GSH) standards
Procedure:
-
Standard Curve Preparation: Prepare a series of GSH standards (e.g., from 0 to 50 µM) in the same buffer as your samples.
-
Assay Setup:
-
Initiation of the Reaction:
-
Add the glutathione reductase solution to each well.
-
Incubate for 3-5 minutes at room temperature.
-
Add the NADPH solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of color change (increase in absorbance) is proportional to the total glutathione concentration.
-
Alternatively, an endpoint reading can be taken after a fixed time (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each standard and sample.
-
Plot the rate of change for the standards against their concentrations to generate a standard curve.
-
Determine the glutathione concentration in your samples by interpolating their rates from the standard curve.
-
Normalize the results to the protein concentration of each sample.
-
Visualizations
Glutathione Synthesis Pathway and the Role of L-Cysteine Ethyl Ester
References
- 1. Evaluation of cysteine ethyl ester as efficient inducer for glutathione overproduction in Saccharomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. buynacet.com [buynacet.com]
- 6. researchgate.net [researchgate.net]
- 7. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
preventing degradation of L-Cysteine ethyl ester HCl in cell culture media
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent the degradation of L-Cysteine ethyl ester HCl in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a cell-permeable derivative of the amino acid L-cysteine.[1][2] The esterification of the carboxyl group increases its lipophilicity, allowing it to cross cell membranes more efficiently than L-cysteine itself.[3][4] Once inside the cell, it is hydrolyzed to release L-cysteine. It is often used as a source of L-cysteine to support cell growth, protein synthesis, and to provide antioxidant protection by boosting intracellular glutathione (GSH) levels.[3][5]
Q2: What causes this compound to degrade in cell culture media?
The primary cause of degradation is the oxidation of its reactive thiol (-SH) group.[6] This process is spontaneous in neutral or slightly alkaline aqueous solutions like cell culture media and is accelerated by dissolved oxygen and the presence of metal ions (e.g., copper), which can act as catalysts.[5] The oxidation of two L-Cysteine ethyl ester molecules results in the formation of a disulfide-linked dimer, L-cystine diethyl ester.[6][7]
Q3: What are the visible signs of degradation or instability in my media?
Degradation itself is a chemical change that may not be visible. However, the product of oxidation, L-cystine diethyl ester, is significantly less soluble than the parent compound. This can lead to the formation of a fine white precipitate in the stock solution or the final culture medium, especially at higher concentrations. Indirectly, you may observe reduced efficacy in your experiments, poor cell growth, or signs of oxidative stress in your cell cultures, as the intended protective effects of the compound are diminished.[8]
Q4: How should I prepare and store a stock solution to maximize stability?
To maximize stability, stock solutions should be prepared under conditions that minimize oxidation.
-
Solvent Choice: For maximum stability, dissolve the powder in an acidic buffer (e.g., Britton-Robinson buffer at pH 2.0) or deoxygenated, sterile water.[4][9] Some protocols also use DMSO for initial solubilization before further dilution.[3][10]
-
Fresh Preparation: The most reliable method is to prepare the stock solution immediately before use.
-
Storage: If storage is necessary, filter-sterilize the solution, aliquot it into small, tightly sealed tubes to minimize headspace and repeated freeze-thaw cycles, and store at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage.[3] A stock solution prepared in a pH 2 buffer can be stable for up to one month when stored at 4°C.[9]
Troubleshooting Guide
Problem: I observe a precipitate after adding my this compound stock to the culture medium.
-
Potential Cause: This is likely due to the formation and precipitation of the less soluble oxidized form, L-cystine diethyl ester. This can also occur if the final concentration exceeds the solubility limit or if there is a significant pH shift upon addition to the buffered medium.
-
Solution:
-
Always prepare the stock solution fresh if possible.
-
Add the stock solution to the medium slowly while gently swirling.
-
Ensure the final concentration in the medium is well below the solubility limit of the oxidized product.
-
Consider preparing a more dilute stock solution to minimize precipitation upon addition to the final volume.
-
Problem: My cells show poor growth or signs of oxidative stress, even with the supplement.
-
Potential Cause: The this compound may have degraded in the medium, failing to provide the necessary intracellular cysteine. In some cases, very high concentrations of cysteine can paradoxically induce oxidative stress and lead to cell cycle arrest.[8]
-
Solution:
-
Verify Compound Integrity: Use a freshly prepared solution. If the problem persists, confirm the stability of your compound under your specific experimental conditions using the analytical protocol below.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. CHO cells, for example, have shown reduced growth in media with cysteine concentrations greater than 2.5 mM.[8]
-
Minimize Exposure to Air: When preparing media, minimize the time it is exposed to the open air. Work in a sterile hood and keep containers closed as much as possible.
-
Use Deoxygenated Media: For highly sensitive, long-term cultures, consider preparing media using deoxygenated water and working under an inert gas atmosphere (e.g., nitrogen).[11][12]
-
Problem: How can I ensure stability during long-term (24-48 hour) experiments?
-
Potential Cause: The compound will continuously oxidize over time in standard culture conditions (37°C, atmospheric oxygen).
-
Solution:
-
Replenish the Medium: If your experimental design allows, consider a partial or full medium change at set intervals (e.g., every 12 or 24 hours) to replenish the active compound.
-
Incorporate a Chelator: Add a low concentration of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your culture medium. EDTA can sequester metal ions that catalyze the oxidation reaction.[13] A typical concentration to test would be in the range of 0.1-0.5 mM, but this must be validated for your specific cell line.
-
Control the Redox Environment: While more complex, adding other reducing agents like TCEP (tris(2-carboxyethyl)phosphine) can help maintain a reduced environment.[14] However, this can interfere with cellular processes and should be used with caution and thorough validation.
-
Data & Visualizations
Key Factors Influencing Stability
The stability of this compound is not static and depends on several chemical and physical factors.
| Factor | Condition Promoting Degradation | Recommended Mitigation Strategy |
| pH | Neutral to Alkaline (pH > 7.4)[7] | Prepare stock solutions in acidic buffer (pH 2-4); maintain culture media pH strictly.[15][16] |
| Oxygen | Atmospheric oxygen exposure | Prepare solutions with deoxygenated solvents; minimize headspace in storage tubes.[11] |
| Metal Ions | Presence of catalytic metal ions (e.g., Cu²⁺)[5] | Use high-purity water and media components; consider adding a chelator like EDTA.[13] |
| Temperature | Elevated temperatures (e.g., 37°C) | Store stock solutions frozen (-20°C or -80°C); prepare solutions fresh.[3] |
| Light | Exposure to light (can generate radicals) | Store powder and solutions in amber or foil-wrapped containers. |
Diagrams
References
- 1. "L-cysteine ethyl ester prevents and reverses acquired physical depende" by James N Bates, Paulina M Getsy et al. [mouseion.jax.org]
- 2. L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-半胱氨酸在细胞培养中的应用 [sigmaaldrich.com]
- 6. Cysteine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-Acetyl-L-cysteine ethyl ester (N-Acetylcysteine ethyl ester; NACET) | Reactive Oxygen Species | 59587-09-6 | Invivochem [invivochem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
Technical Support Center: L-Cysteine Ethyl Ester HCl In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Cysteine Ethyl Ester HCl (LCEE) in vivo.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of LCEE in our animal model. What are the potential causes?
A1: Lower than expected efficacy is a common issue and can often be attributed to the inherent instability of this compound. The primary causes are:
-
Rapid In Vivo Hydrolysis: LCEE is susceptible to rapid hydrolysis by plasma and tissue esterases, which converts it to L-cysteine and ethanol before it can reach the target tissue.
-
Oxidation: The thiol group in cysteine is prone to oxidation, which can lead to the formation of cystine and other oxidized species, reducing the availability of active L-cysteine.
-
Suboptimal Bioavailability: Due to its rapid degradation, the oral bioavailability of LCEE can be quite low. The route of administration and formulation are critical factors.
Q2: What is the typical half-life of this compound in plasma?
A2: The plasma half-life of LCEE is very short, often on the order of minutes. For instance, studies in rats have shown that L-cysteine ethyl ester is rapidly eliminated from the plasma. This rapid clearance is a significant challenge for maintaining therapeutic concentrations.
Q3: Can we improve the stability of our LCEE formulation for in vivo studies?
A3: Yes, several strategies can be employed to improve the stability of LCEE formulations:
-
pH Optimization: LCEE is more stable at acidic pH. Preparing solutions in a suitable acidic buffer can help to slow down the rate of hydrolysis.
-
Use of Antioxidants: Including antioxidants in the formulation can help to protect the thiol group from oxidation.
-
Prodrug Strategies: For long-term studies, considering more stable prodrugs of L-cysteine may be a more effective approach.
Troubleshooting Guide
Issue: Inconsistent results between experimental batches.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formulation Instability | Prepare fresh LCEE solutions immediately before each experiment. Avoid storing solutions, even at 4°C, for extended periods. | Improved consistency in experimental outcomes. |
| Variability in Animal Metabolism | Ensure consistency in animal age, weight, and strain. Consider performing a pilot study to determine the optimal dosing regimen for your specific model. | Reduced variability in pharmacokinetic and pharmacodynamic data. |
| Oxidation of LCEE | Degas solvents and handle LCEE solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. | Increased effective concentration of LCEE administered. |
Issue: Low bioavailability after oral administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| First-Pass Metabolism | The liver contains high levels of esterases, leading to significant first-pass metabolism of LCEE. | Switching to an alternative route of administration, such as intraperitoneal or intravenous injection, can bypass first-pass metabolism and increase bioavailability. |
| Degradation in the GI Tract | The pH and enzymatic environment of the gastrointestinal tract can contribute to the degradation of LCEE. | Encapsulation of LCEE in a protective delivery system, such as liposomes or nanoparticles, may improve its stability in the GI tract. |
Comparative Data on L-Cysteine Prodrugs
For researchers considering alternatives to LCEE, the following table summarizes the properties of other L-cysteine prodrugs.
| Prodrug | Key Features | Reported Advantages over LCEE | Reference |
| N-acetylcysteine (NAC) | Well-established antioxidant and mucolytic agent. | More stable than LCEE. | |
| L-2-oxothiazolidine-4-carboxylate (OTZ) | A cysteine prodrug that is converted to cysteine by 5-oxoprolinase. | Bypasses the feedback inhibition of γ-glutamylcysteine synthetase. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Materials: this compound powder, sterile saline (0.9% NaCl) adjusted to pH 4.0 with sterile HCl, sterile filters (0.22 µm).
-
Procedure:
-
All procedures should be performed in a sterile environment (e.g., a laminar flow hood).
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the pre-acidified sterile saline to the desired final concentration.
-
Vortex briefly until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter.
-
Crucially, use the solution immediately after preparation. Do not store.
-
Visualizations
Caption: Metabolic pathway of this compound in vivo.
Caption: Troubleshooting workflow for low LCEE efficacy.
Technical Support Center: L-Cysteine Ethyl Ester HCl in Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on method refinement for using L-Cysteine ethyl ester HCl in peptide coupling reactions. Below, you will find troubleshooting guides and frequently asked questions to address common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in peptide coupling?
A1: The main challenges stem from the inherent reactivity of the cysteine residue. The primary concerns are:
-
Racemization: Cysteine residues are highly susceptible to racemization (epimerization) at the α-carbon, especially under basic conditions commonly used in peptide coupling. This can lead to the formation of undesired D-Cys diastereomers in the final peptide.
-
Thiol Side Reactions: The free thiol group (-SH) is a potent nucleophile and is easily oxidized. This can lead to the formation of disulfide-bonded dimers or other side products. Alkylation of the thiol group is another potential side reaction.
-
Low Coupling Yields: Steric hindrance and side reactions can contribute to incomplete or low-yield coupling reactions.
-
Solubility Issues: this compound and the resulting peptides may have limited solubility in common organic solvents used for peptide synthesis.
Q2: How can I minimize racemization during the coupling of this compound?
A2: Minimizing racemization is critical for synthesizing the correct peptide stereoisomer. Key strategies include:
-
Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU and HBTU, when used with a base, can increase the risk of racemization. Carbodiimide-based methods (e.g., EDC or DIC) in the presence of an additive like HOBt or Oxyma Pure are often preferred to suppress racemization.
-
Control of Basicity: The use of strong, non-nucleophilic bases and controlling their stoichiometry is crucial. Using a weaker base or minimizing the amount of base can reduce the rate of racemization.
-
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or copper(II) chloride (CuCl₂) have been shown to suppress racemization in solution-phase coupling of cysteine-containing peptide segments.[1]
-
Reaction Temperature: Performing the coupling reaction at lower temperatures can help to reduce the rate of racemization.
Q3: Should I protect the thiol group of this compound before coupling?
A3: While not always mandatory for a single coupling step in solution-phase, protecting the thiol group is highly recommended to prevent side reactions. The free thiol can be oxidized to form disulfides or participate in other undesired reactions. Common protecting groups for the cysteine thiol include:
-
Trityl (Trt): A bulky protecting group that is stable under coupling conditions and can be removed with mild acid.
-
Acetamidomethyl (Acm): Stable to the acidic conditions used for Boc deprotection and can be removed with iodine or mercury(II) acetate.
If the thiol group is left unprotected, it is essential to work under inert atmosphere (e.g., argon or nitrogen) and use degassed solvents to minimize oxidation.
Q4: What are the recommended solvent systems for coupling reactions with this compound?
A4: The choice of solvent is critical for ensuring the solubility of all reactants. L-Cysteine ethyl ester hydrochloride has moderate solubility in polar aprotic solvents. Commonly used solvents for peptide coupling include:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N-Methyl-2-pyrrolidone (NMP)
The solubility of L-Cysteine derivatives is generally higher in more polar solvents like methanol and ethanol. However, these protic solvents can interfere with the coupling reaction. Therefore, a balance must be struck, and often a co-solvent system may be necessary. It is advisable to perform a solubility test with a small amount of material before proceeding with the full-scale reaction.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Peptide
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Extend the reaction time.- Increase the equivalents of the coupling reagent and/or the N-protected amino acid.- Consider a more potent coupling reagent (e.g., switch from EDC/HOBt to HATU, but be mindful of increased racemization risk). |
| Poor solubility of reactants | - Try a different solvent or a co-solvent system (e.g., DMF/DCM).- Gently warm the reaction mixture if the reactants' stability allows. |
| Side reactions consuming starting material | - Protect the thiol group of cysteine to prevent oxidation or other side reactions.- Ensure the reaction is carried out under an inert atmosphere. |
| Neutralization of this compound | - Since the starting material is a hydrochloride salt, ensure that a sufficient amount of a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)) is added to liberate the free amine for coupling. |
Problem 2: Presence of Impurities in the Crude Product
| Observed Impurity (by LC-MS) | Possible Cause | Suggested Solution |
| Peak with double the mass of the expected product | Oxidation of the free thiol to form a disulfide-bonded dimer. | - Protect the thiol group of cysteine before coupling.- Work under an inert atmosphere with degassed solvents. |
| Diastereomeric impurity (same mass, different retention time) | Racemization of the cysteine residue. | - Use a coupling method known to suppress racemization (e.g., EDC/HOBt).- Reduce the amount of base and/or lower the reaction temperature.- Add racemization suppressants like CuCl₂.[1] |
| Unreacted starting materials | Incomplete reaction. | - Refer to the troubleshooting guide for low yield. |
| Byproducts from the coupling reagent | Formation of N-acylurea (with carbodiimides) or guanidinylation (with uronium/aminium salts). | - For carbodiimide reactions, add HOBt or Oxyma Pure to minimize N-acylurea formation.- For uronium/aminium salt reactions, avoid a large excess of the coupling reagent. |
Experimental Protocols
General Protocol for Solution-Phase Peptide Coupling using EDC/HOBt
This protocol describes a general method for coupling an N-protected amino acid to this compound.
Materials:
-
N-protected amino acid (e.g., Boc-Xxx-OH or Fmoc-Xxx-OH) (1.0 eq)
-
L-Cysteine ethyl ester hydrochloride (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0-1.2 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve L-Cysteine ethyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIEA or NMM (1.0-1.2 eq) to neutralize the hydrochloride salt.
-
Slowly add the neutralized L-Cysteine ethyl ester solution to the activated amino acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude peptide by flash column chromatography or recrystallization.
Visualizations
References
addressing aggregation issues of L-Cysteine ethyl ester HCl in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Cysteine ethyl ester HCl. The information provided is designed to address common challenges, particularly aggregation issues encountered when preparing and using stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has become cloudy/formed a precipitate. What is happening?
A1: The most common cause of cloudiness or precipitation in this compound solutions is the oxidation of the thiol (-SH) group on the cysteine moiety. This oxidation leads to the formation of a disulfide bond between two molecules, creating L-cystine diethyl ester. This dimer is significantly less soluble than the parent compound, causing it to precipitate out of solution, which appears as cloudiness or a solid aggregate. This process is accelerated at neutral to alkaline pH and in the presence of dissolved oxygen.
Q2: How can I prevent aggregation in my this compound stock solutions?
A2: To prevent aggregation, it is crucial to minimize oxidation. Here are several effective strategies:
-
pH Control: Maintain the stock solution at an acidic pH (ideally between 2.0 and 5.0). The thiol group is less prone to oxidation in acidic conditions.[1][2]
-
Use Deoxygenated Solvents: Prepare your solutions using solvents that have been deoxygenated by methods such as boiling and cooling under an inert gas (like nitrogen or argon) or by sparging with an inert gas.
-
Prepare Fresh Solutions: this compound solutions are best prepared fresh for each experiment, especially when a neutral pH is required for the application.[3][4][5]
-
Inert Atmosphere: When preparing and storing solutions, work under an inert atmosphere (e.g., in a glove box or by blanketing the container with nitrogen or argon) to minimize contact with oxygen.
-
Appropriate Storage: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of oxidation.[6][7] Aliquoting the stock solution can also help to avoid repeated freeze-thaw cycles, which can introduce more oxygen into the solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The choice of solvent depends on the experimental requirements.
-
For long-term storage: Acidified aqueous buffers (pH 2.0-5.0) or anhydrous DMSO are suitable options.
-
For immediate use in biological assays: You can dissolve it in an appropriate buffer or saline and adjust the pH to the desired physiological level just before the experiment.[3][4][5] Be aware that the solution will be less stable at neutral pH.
Q4: Can I use antioxidants to stabilize my stock solution?
A4: Yes, adding other antioxidants can help to prevent the oxidation of this compound. However, the choice of antioxidant should be carefully considered to ensure it does not interfere with your downstream applications. Potential antioxidants include:
-
N-acetylcysteine (NAC): A stable thiol-containing antioxidant.
-
Dithiothreitol (DTT): A strong reducing agent, though it may interfere with certain biological assays.
It is recommended to perform a pilot experiment to confirm the compatibility of the chosen antioxidant with your experimental setup.
Q5: My aggregated solution won't go back into solution upon vortexing or gentle heating. Is it possible to reverse the aggregation?
A5: Yes, since the aggregation is primarily due to the formation of disulfide bonds, it can often be reversed by adding a reducing agent. This will break the disulfide bonds of the L-cystine diethyl ester, converting it back to the more soluble this compound. Common reducing agents for this purpose include:
-
Dithiothreitol (DTT)
-
Tris(2-carboxyethyl)phosphine (TCEP)
Add a small amount of a concentrated stock of the reducing agent to your aggregated solution and stir. The precipitate should redissolve. Note that the presence of the reducing agent may affect your experiment, so this approach should be used with caution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately upon dissolving in a neutral buffer (e.g., PBS pH 7.4). | Rapid oxidation of the thiol group to form the insoluble disulfide dimer at neutral pH. | Prepare a concentrated stock solution in an acidic buffer (e.g., pH 3.0) or anhydrous DMSO. Dilute to the final concentration in the neutral buffer immediately before use. |
| A clear stock solution stored at 4°C becomes cloudy after a few days. | Slow oxidation over time, exacerbated by the presence of dissolved oxygen and a less acidic pH. | Store stock solutions at -20°C or -80°C in small, tightly sealed aliquots.[6][7] Before freezing, consider flushing the headspace of the vial with an inert gas like nitrogen or argon. |
| Inconsistent results in biological assays using the same stock solution. | The concentration of the active (reduced) form of this compound is decreasing over time due to oxidation. | Always prepare fresh solutions for critical experiments or use a freshly thawed aliquot for each experiment. Avoid using stock solutions that have been stored for extended periods, especially if not stored under optimal conditions. |
| The compound does not fully dissolve even at low pH. | The starting material may have already partially oxidized, or the concentration may exceed its solubility limit in the chosen solvent. | Try sonicating the solution to aid dissolution. If it remains insoluble, the material may be of poor quality. If solubility is the issue, refer to the solubility data to adjust the concentration or solvent. |
Quantitative Data
Table 1: Solubility of L-Cysteine in Various Solvents [8]
| Solvent | Solubility Order |
| Water | Highest |
| Methanol | High |
| Ethanol | High |
| n-Propanol | Medium |
| Isopropanol | Medium |
| Acetone | Medium |
| 1,4-Dioxane | Low |
| n-Butanol | Low |
| Ethyl Acetate | Very Low |
| Acetonitrile | Very Low |
Note: The solubility of L-Cysteine is significantly influenced by pH.
Table 2: Solubility of L-Cystine (the Oxidized Dimer of Cysteine) [9]
| Solvent | Solubility | Notes |
| Water (25°C) | 0.112 mg/mL | Very poorly soluble. |
| Aqueous solutions (pH < 2) | More soluble | |
| Aqueous solutions (pH > 8) | More soluble | |
| 2 M HCl | 50 mg/mL (with heating) |
The low aqueous solubility of L-cystine highlights why its formation leads to precipitation. The esterified form, L-cystine diethyl ester, is also expected to have low aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Acidic Stock Solution of this compound
-
Prepare an acidic buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 3.0.
-
Deoxygenate the buffer: Sparge the citrate buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Weigh the compound: In a sterile conical tube, weigh out the required amount of this compound powder.
-
Dissolve the compound: Under a stream of nitrogen or argon gas, add the deoxygenated acidic buffer to the powder to achieve the desired stock concentration (e.g., 100 mM).
-
Mix to dissolve: Vortex briefly until the powder is completely dissolved.
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots in microcentrifuge tubes. Flush the headspace of each tube with inert gas before sealing tightly.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[6][7]
Protocol 2: Re-solubilizing an Aggregated Stock Solution
-
Prepare a reducing agent stock: Prepare a 1 M stock solution of Dithiothreitol (DTT) in deoxygenated water.
-
Add reducing agent: To your aggregated solution of this compound, add the 1 M DTT stock solution to a final concentration of 5-10 mM.
-
Incubate: Gently mix and let the solution sit at room temperature for 15-30 minutes. The precipitate should dissolve as the disulfide bonds are reduced.
-
Caution: Be aware that the addition of DTT may interfere with certain downstream applications, such as assays involving other redox-sensitive compounds or protein disulfide bonds.
Visualizations
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: Troubleshooting logic for addressing aggregation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cysteine - Wikipedia [en.wikipedia.org]
- 3. znaturforsch.com [znaturforsch.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Frontiers | Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
enhancing the bioavailability of L-Cysteine ethyl ester HCl in studies
Technical Support Center: L-Cysteine Ethyl Ester HCl Bioavailability
This center provides researchers, scientists, and drug development professionals with targeted information to enhance the bioavailability of this compound in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a more cell-permeant derivative of the amino acid L-cysteine.[1][2][3] It is used in research to increase intracellular cysteine levels, which can influence protein synthesis, glutathione production, and cellular redox status.[1][4] While its ester form enhances membrane permeability compared to L-cysteine, its overall oral bioavailability can be limited by several factors, including pre-systemic hydrolysis and stability in the gastrointestinal (GI) tract. One study in rats noted complete absorption after oral administration, but a bioavailability of only 0.59, indicating significant first-pass metabolism.[5]
Q2: What are the primary barriers to the oral bioavailability of this compound?
A2: The primary barriers include:
-
Enzymatic Hydrolysis: The ester bond is susceptible to hydrolysis by carboxylesterases present in the intestine and liver.[6] This premature conversion to L-cysteine, which has lower passive permeability, can limit the amount of intact ester reaching systemic circulation.[6]
-
pH-Dependent Stability: The stability of the ester can be pH-dependent. While stable in acidic conditions (pH 4.28), stability can decrease at highly alkaline pH levels (e.g., pH 10.71).[7]
-
First-Pass Metabolism: After absorption, the compound passes through the liver, where it can be extensively metabolized to cysteine, taurine, and inorganic sulfate before reaching systemic circulation.[5]
Q3: How does the ethyl ester group improve cellular uptake compared to L-cysteine?
A3: The ethyl ester group increases the lipophilicity of the L-cysteine molecule. This modification allows the compound to more readily diffuse across the lipid bilayers of cell membranes, a process that is less efficient for the more polar L-cysteine molecule.[2] This enhanced cell penetration is a key reason for its use in studies aiming to modulate intracellular cysteine levels.[1][2][3]
Q4: What formulation strategies can be considered to enhance bioavailability?
A4: Several advanced formulation strategies can be explored to protect the ester from premature degradation and improve its absorption profile:
-
Lipid-Based Delivery Systems: Formulations like self-emulsifying drug delivery systems (SEDDS) or nanoparticles can encapsulate the compound, protecting it from enzymatic degradation in the GI tract and potentially enhancing absorption via the lymphatic pathway.[8][9][10]
-
Enteric Coating: Applying a pH-sensitive enteric coating can protect the compound from the acidic environment of the stomach and delay its release until it reaches the more neutral or alkaline environment of the small intestine.
-
Enzyme Inhibitors: Co-administration with inhibitors of carboxylesterases could theoretically increase the amount of intact ester absorbed, though this approach requires careful consideration of potential drug-drug interactions.
Troubleshooting Guides
This section addresses common issues encountered during in vivo and in vitro studies with this compound.
Issue 1: Low and/or variable plasma concentrations of this compound in pharmacokinetic (PK) studies.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Pre-systemic Hydrolysis | 1. Formulation Change: Develop a protective formulation (e.g., lipid-based nanoparticle or enteric-coated capsule). | Protects the ester linkage from intestinal carboxylesterases, allowing more intact drug to be absorbed.[6][9] |
| 2. Route of Administration: Compare oral (p.o.) administration with intravenous (i.v.) or intraperitoneal (i.p.) injection. | An i.v. bolus bypasses first-pass metabolism entirely, providing a baseline for 100% bioavailability.[5] This helps quantify the extent of first-pass effect. | |
| Poor Solubility/Dissolution | 1. Solubility Assessment: Determine the compound's solubility in different biorelevant media (e.g., SGF, FaSSIF, FeSSIF). | This compound is water-soluble, but its behavior in complex biological fluids should be confirmed.[11] |
| 2. Particle Size Reduction: If using a solid form, micronization can increase the surface area for faster dissolution. | Increasing the dissolution rate can enhance absorption for compounds whose absorption is dissolution rate-limited.[10] | |
| Analytical Sample Instability | 1. Stabilize Plasma Samples: Immediately after collection, add a carboxylesterase inhibitor (e.g., sodium fluoride) and acidify the sample. Store at -80°C. | Prevents ex vivo hydrolysis of the ester in the plasma sample by endogenous enzymes, ensuring accurate measurement. |
| 2. Validate Analytical Method: Ensure the method for quantifying L-cysteine and its ester is robust, specific, and validated for plasma.[12][13] | An optimized method is crucial for distinguishing between the parent ester and its primary metabolite, L-cysteine.[12] |
Issue 2: Low apparent permeability (Papp) in Caco-2 cell assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Cellular Metabolism/Hydrolysis | 1. Inhibit Esterases: Pre-incubate Caco-2 cells with a general esterase inhibitor and re-run the permeability assay. | Caco-2 cells express carboxylesterases that can hydrolyze the compound during transit, leading to an underestimation of the parent drug's permeability.[6] |
| Efflux Transporter Activity | 1. Bidirectional Assay: Measure permeability in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A). | An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein. |
| Poor Compound Recovery | 1. Add Protein to Buffer: Perform the assay using a transport buffer containing a low concentration of Bovine Serum Albumin (BSA), e.g., 0.25%.[14] | This can reduce non-specific binding of the compound to plasticware or cell monolayers, improving overall recovery and providing more accurate Papp values.[14] |
| Monolayer Integrity Issues | 1. Monitor TEER: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. | A significant drop in TEER indicates compromised monolayer integrity, which would invalidate the permeability results.[15] |
Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[16]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²), indicating a confluent and intact barrier.[15]
-
Preparation of Dosing Solution: Prepare a solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a pH of 7.4.
-
Permeability Measurement (A→B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.[17]
-
Calculation of Apparent Permeability (Papp):
-
Calculate the rate of transport (dQ/dt).
-
Use the following formula: Papp = (dQ/dt) / (A * C₀)
-
Where: A is the surface area of the filter membrane, and C₀ is the initial concentration in the apical chamber.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical PK study to determine key parameters like bioavailability.
-
Animal Preparation: Use male Sprague Dawley rats with cannulated jugular veins for blood sampling.[1] Fast animals overnight before dosing.
-
Dosing:
-
Oral (p.o.) Group: Administer this compound via oral gavage at a specific dose (e.g., 100 µmol/kg).[1] The compound should be dissolved in a suitable vehicle like saline.
-
Intravenous (i.v.) Group: Administer a lower dose (e.g., 2 mg/kg) as a bolus injection via the tail vein to serve as the reference for bioavailability calculation.[1]
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at pre-determined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant and an esterase inhibitor.
-
Plasma Preparation: Centrifuge the blood samples immediately to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.[13][18]
-
Sample Analysis: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant to quantify the concentration of this compound using a validated LC-MS/MS method.[19]
-
Data Analysis:
-
Plot plasma concentration versus time for both p.o. and i.v. groups.
-
Calculate the Area Under the Curve (AUC) for both routes of administration.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 .
-
Visualizations
References
- 1. D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats [frontiersin.org]
- 3. Frontiers | L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats [frontiersin.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Pharmacokinetics of cysteine ethyl ester in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of intestinal carboxylesterase in the oral absorption of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. upm-inc.com [upm-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Cysteine ethyl ester hydrochloride | 868-59-7 | FC37639 [biosynth.com]
- 12. Optimized method for determining free L-cysteine in rat plasma by high-performance liquid chromatography with the 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole conversion reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
L-Cysteine Ethyl Ester HCl vs. N-Acetylcysteine: A Comparative Guide to Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathophysiology of numerous diseases. Consequently, the development and evaluation of effective antioxidant compounds are of paramount importance in therapeutic research. L-cysteine ethyl ester hydrochloride and N-acetylcysteine (NAC) are two cysteine derivatives that function as precursors to L-cysteine, a critical component of the endogenous antioxidant glutathione (GSH). This guide provides an objective comparison of their antioxidant efficacy, supported by available experimental data, to aid researchers in selecting the appropriate agent for their studies.
Mechanisms of Antioxidant Action
Both L-cysteine ethyl ester HCl and N-acetylcysteine exert their antioxidant effects primarily by augmenting the intracellular levels of L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione. Glutathione is a potent tripeptide antioxidant that directly neutralizes ROS and is a crucial cofactor for antioxidant enzymes.
N-Acetylcysteine (NAC): NAC is a well-established antioxidant that acts as a precursor for L-cysteine and subsequent GSH synthesis.[1] Beyond its role as a GSH precursor, NAC's antioxidant activity is also attributed to its ability to break disulfide bonds in proteins.[1] More recent research has unveiled a novel mechanism involving its conversion to hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent antioxidants.
This compound: Similar to NAC, L-cysteine ethyl ester serves as a cysteine pro-drug, thereby boosting intracellular GSH levels. The esterification of the carboxylic acid group in L-cysteine to its ethyl ester form increases its lipophilicity. This enhanced lipophilicity is thought to improve its ability to cross cell membranes, potentially leading to greater bioavailability and more efficient delivery of cysteine into the cell compared to L-cysteine itself. One study noted a potent antioxidant effect of cysteine ethyl ester in a non-aqueous medium, suggesting its direct radical scavenging capabilities.[2]
Quantitative Comparison of Antioxidant Performance
Direct comparative studies quantifying the antioxidant capacity of this compound versus NAC using standardized chemical assays are limited in publicly available literature. However, research on N-acetyl-L-cysteine ethyl ester (NACET), a closely related compound, provides valuable insights into the potential advantages of esterifying NAC.
In Vitro Radical Scavenging Activity
| Compound | Assay | IC50 Value | Reference |
| N-Acetylcysteine (NAC) | DPPH | Variable, often requires high concentrations | [3] |
| This compound | DPPH | Data not readily available | - |
| N-Acetylcysteine (NAC) | ABTS | Data not readily available for direct comparison | - |
| This compound | ABTS | Data not readily available | - |
Note: The lack of standardized, head-to-head comparisons makes a direct quantitative assessment of radical scavenging activity challenging. The efficacy of these compounds in biological systems is more critically dependent on their cellular uptake and conversion to cysteine.
Cellular Antioxidant Activity
A study comparing the efficacy of NACET and NAC in protecting human retinal pigment epithelial (RPE) cells from oxidative stress provides a more direct comparison of their performance in a cellular context.[4]
| Parameter | N-Acetyl-L-cysteine Ethyl Ester (NACET) | N-Acetylcysteine (NAC) | Reference |
| Protection against H₂O₂-induced cytotoxicity | Strong and significant effect at 0.4 mM | Protective effect starts at 2 mM | [4] |
| Half-life in the presence of H₂O₂ | 1.16 ± 0.18 min | 8.81 ± 0.45 min | [4] |
| Half-life in the presence of t-BOOH | 12.2 ± 0.8 min | 88.3 ± 4.51 min | [4] |
| Increase in intracellular GSH in RPE cells | Significant increase at 0.2 mM | No significant increase at tested concentrations | [4] |
These findings suggest that the ethyl ester form of NAC is more potent in protecting cells from oxidative damage and is more efficient at increasing intracellular glutathione levels, likely due to its enhanced cell permeability.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. Below are outlines of standard protocols for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (this compound and NAC) in a suitable solvent.
-
Add the test compound solutions to the DPPH solution in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the antioxidant.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.
Protocol:
-
Generate the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds.
-
Add the test compound solutions to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[5]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin (DCFH) within cells, induced by a peroxyl radical generator.
Protocol:
-
Plate cells (e.g., HepG2) in a 96-well plate and grow to confluence.
-
Wash the cells with a suitable buffer.
-
Incubate the cells with the test compounds and the DCFH-DA probe.
-
After the incubation period, wash the cells to remove the excess probe and compound.
-
Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The CAA value is calculated based on the area under the fluorescence curve, with and without the antioxidant.
Signaling Pathways and Experimental Workflows
The antioxidant effects of both this compound and NAC are intrinsically linked to the glutathione synthesis pathway.
Caption: Intracellular conversion to L-cysteine and subsequent glutathione synthesis.
The general workflow for comparing the antioxidant capacity of these two compounds would involve a series of in vitro and cell-based assays.
Caption: Experimental workflow for comparative antioxidant efficacy analysis.
Conclusion
Both this compound and N-acetylcysteine are valuable cysteine pro-drugs for augmenting intracellular glutathione levels and combating oxidative stress. While NAC is a well-established antioxidant with a multifaceted mechanism of action, the available evidence, primarily from studies on the closely related N-acetyl-L-cysteine ethyl ester, suggests that the esterification of the cysteine derivative may offer superior cellular permeability and, consequently, more potent antioxidant effects in a cellular context.[4] L-cysteine ethyl ester itself has also demonstrated potent antioxidant activity in specific experimental systems.[2]
For researchers and drug development professionals, the choice between these two compounds may depend on the specific application. The enhanced cellular uptake of this compound could be advantageous in scenarios where efficient delivery of cysteine to target cells is critical. However, the extensive body of research and clinical use of NAC provides a more established foundation for its application. To definitively determine the superior compound for a particular research or therapeutic purpose, direct, head-to-head comparative studies employing a comprehensive panel of in vitro and cell-based antioxidant assays are warranted.
References
- 1. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of L-Cysteine Ethyl Ester HCl and Glutathione Ethyl Ester as Cellular Antioxidant Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Cysteine Ethyl Ester Hydrochloride (CEE) and Glutathione Ethyl Ester (GEE), two prominent cell-permeable compounds designed to augment intracellular antioxidant defenses. The following sections detail their physicochemical properties, mechanisms of action, and impact on cellular signaling, supported by established experimental protocols.
Physicochemical Properties
The esterification of L-Cysteine and Glutathione (GSH) is a key chemical modification aimed at increasing their lipophilicity and, consequently, their ability to passively diffuse across cell membranes. While both parent molecules have limited cell permeability, their ethyl ester derivatives show enhanced uptake.
| Property | L-Cysteine Ethyl Ester HCl (CEE) | Glutathione Ethyl Ester (GEE) | Significance |
| Molecular Formula | C₅H₁₁NO₂S·HCl[1] | C₁₂H₂₁N₃O₆S[2] | Affects molecular size and interactions. |
| Molecular Weight | 185.7 g/mol [1] | 335.4 g/mol [2] | Influences diffusion rates and cellular transport. |
| Appearance | White crystalline powder[1][3] | Crystalline solid[2] | Basic physical characteristic. |
| Solubility | Soluble in water[3][4][5] | Water: ~20 mg/mL[2][6]PBS (pH 7.2): ~10 mg/mL[2][6] | Crucial for preparing stock solutions for in vitro and in vivo experiments. |
| Storage | 0-8 °C, sealed in dry conditions[1][7] | -20°C[2] | Important for maintaining compound stability and integrity. |
| Stability in Solution | Hydrolyzes in acid or base[7] | Aqueous solutions are not recommended for storage for more than one day[2] | Dictates the timeframe for experimental use after preparation. |
Cellular Uptake and Intracellular Metabolism
The primary advantage of CEE and GEE over their parent compounds lies in their enhanced ability to cross the cell membrane. Standard L-cysteine and glutathione are poorly transported into most cells.[8][9] Esterification masks the charged carboxyl groups, increasing lipophilicity and facilitating membrane permeation.
Once inside the cell, intracellular enzymes known as esterases rapidly hydrolyze the ester bond.
-
L-Cysteine Ethyl Ester (CEE) is cleaved to release free L-cysteine and ethanol. This L-cysteine becomes available to participate directly in protein synthesis or, more critically for antioxidant defense, to serve as the rate-limiting substrate for de novo glutathione synthesis.[1]
-
Glutathione Ethyl Ester (GEE) is hydrolyzed to release a complete, pre-formed glutathione molecule and ethanol directly into the cytosol.[8] This mechanism bypasses the enzymatic steps and energy requirements of de novo synthesis.
Caption: Cellular uptake and hydrolysis of CEE and GEE.
Comparative Efficacy and Mechanism
The fundamental difference between CEE and GEE dictates their primary applications and potential efficacy.
| Feature | This compound (CEE) | Glutathione Ethyl Ester (GEE) |
| Mechanism | Acts as a pro-drug for L-cysteine, the rate-limiting precursor for GSH synthesis.[9] | Acts as a pro-drug for glutathione, directly replenishing the intracellular GSH pool. |
| Metabolic Cost | Requires two ATP-dependent enzymatic steps (by GCL and GS) for conversion to GSH. | Bypasses de novo synthesis, requiring only intracellular esterases for activation. |
| Primary Advantage | Supports the natural synthesis pathway, allowing for regulated production of GSH. | Provides rapid, direct elevation of intracellular GSH levels, independent of synthesis capacity.[8] |
| Potential Limitation | Efficacy depends on the activity of glutathione synthesis enzymes (GCL, GS). | May bypass the cell's natural regulatory control over GSH levels. |
Studies have shown that GEE can effectively increase intracellular and even mitochondrial GSH levels. CEE has been demonstrated to be effective in scenarios where L-cysteine transport is inhibited, thereby restoring downstream processes dependent on cysteine availability.[9] The choice between the two often depends on the specific experimental context: CEE is suitable for studying the dynamics of GSH synthesis, while GEE is ideal for rapidly repleting GSH stores to counteract acute oxidative stress.
Impact on Cellular Signaling: The Nrf2-Keap1 Pathway
Both compounds can indirectly activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.
Under basal conditions, the sensor protein Keap1 binds to Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation. Keap1 is rich in reactive cysteine residues that act as sensors for oxidative or electrophilic stress. An increase in the cellular antioxidant pool, particularly GSH, helps maintain a reduced state, which can lead to the modification of Keap1's sensor cysteines. This conformational change in Keap1 prevents it from binding Nrf2.
Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. Key Nrf2 target genes include those encoding the subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. This creates a positive feedback loop where increased GSH precursors can lead to the upregulation of the very machinery needed for GSH synthesis.
Caption: The Nrf2-Keap1 signaling pathway activation.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This assay is a common, rapid, and simple method to determine the general radical scavenging activity of a compound in a non-cellular context. It measures the ability of the antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds (CEE, GEE)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM DPPH stock solution by dissolving an appropriate amount of DPPH powder in methanol. Store this solution in an amber bottle or wrapped in foil to protect it from light.
-
Preparation of Test Samples: Prepare stock solutions of CEE, GEE, and the positive control in the same solvent used for the DPPH solution. Create a series of dilutions from each stock solution to test a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of each sample dilution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (blank), add 100 µL of solvent instead of the test sample, followed by 100 µL of the DPPH solution.
-
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][8]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:[8]
-
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100
-
Abs_control is the absorbance of the DPPH solution without a sample.
-
Abs_sample is the absorbance of the DPPH solution with the test sample.
-
-
Data Analysis: Plot the scavenging activity (%) against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: Measurement of Intracellular Glutathione (GSH)
This protocol uses the fluorescent probe monochlorobimane (mBCl) to quantify intracellular GSH levels. mBCl is essentially non-fluorescent until it reacts with the thiol group of GSH, a reaction catalyzed specifically by intracellular Glutathione S-transferases (GSTs).[4] The resulting fluorescent adduct is trapped within the cell, and its intensity is proportional to the GSH concentration.
Materials:
-
Monochlorobimane (mBCl)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells of interest
-
Multi-well cell culture plates (e.g., 96-well black, clear bottom)
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~470 nm)
-
Cell lysis buffer (optional, for normalization)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with various concentrations of CEE or GEE for a predetermined time course (e.g., 2, 4, 8, 24 hours). Include untreated cells as a negative control.
-
mBCl Loading:
-
Prepare a fresh working solution of mBCl (e.g., 50-100 µM) in pre-warmed PBS or serum-free media.
-
Remove the treatment media from the cells and wash once with warm PBS.
-
Add the mBCl working solution to each well and incubate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, remove the mBCl solution and wash the cells twice with PBS to remove any extracellular probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader with excitation set to ~380 nm and emission to ~470 nm.
-
-
Data Normalization (Optional but Recommended):
-
After reading the fluorescence, lyse the cells in each well.
-
Use an aliquot of the cell lysate to determine the total protein content using a standard protein assay.
-
Normalize the fluorescence reading of each well to its protein content (Relative Fluorescence Units / µg protein).
-
-
Data Analysis: Compare the normalized fluorescence values of the treated groups to the untreated control group to determine the fold-increase in intracellular GSH.
Conclusion
Both this compound and Glutathione Ethyl Ester are valuable tools for modulating intracellular antioxidant status.
-
L-Cysteine Ethyl Ester (CEE) serves as an effective precursor for the de novo synthesis of glutathione, making it ideal for studying the regulation of the GSH synthesis pathway and for applications where a sustained, controlled increase in GSH is desired.
-
Glutathione Ethyl Ester (GEE) provides a direct and rapid method to increase intracellular glutathione concentrations, bypassing the synthesis pathway entirely.[8] This makes it particularly useful for rescue experiments in models of acute oxidative stress or in cells with compromised GSH synthesis capabilities.
The selection between these two compounds should be guided by the specific research question, the cellular model being used, and whether the goal is to support the endogenous synthesis pathway or to deliver pre-formed glutathione directly.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 3. Measurement of the intracellular distribution of reduced glutathione in cultured rat hepatocytes using monochlorobimane and confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of L-Cysteine Ethyl Ester HCl In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective potential of L-Cysteine ethyl ester HCl, drawing upon existing in vitro data for L-Cysteine and its derivatives. Due to a lack of direct in vitro neuroprotection studies on this compound against common neurotoxins, this document synthesizes findings from closely related compounds to project its efficacy and mechanisms.
Executive Summary
L-Cysteine and its derivatives are promising neuroprotective agents, primarily due to their role in replenishing glutathione (GSH), a critical intracellular antioxidant. This compound, as a more lipophilic and cell-permeable form of L-Cysteine, is hypothesized to offer enhanced neuroprotective effects by efficiently crossing cell membranes to deliver L-Cysteine for GSH synthesis. This guide will compare the known neuroprotective attributes of L-Cysteine and a related ethyl ester derivative, N-acetylcysteine ethyl ester (NACET), to build a case for the potential of this compound as a neuroprotective agent.
Comparative Data on Neuroprotective Efficacy
Table 1: Comparison of L-Cysteine and its Ethyl Ester Derivatives
| Feature | L-Cysteine | This compound (Projected) | N-Acetylcysteine (NAC) | N-Acetylcysteine Ethyl Ester (NACET) |
| Bioavailability | Low | High | Low | High[1][2] |
| Cell Permeability | Moderate | High | Low | High[1][2] |
| Primary Mechanism | GSH precursor, H₂S donor | GSH precursor, H₂S donor | GSH precursor | GSH precursor[1][2] |
| Neuroprotective Effects | Protects against oxidative stress, apoptosis, and inflammation[3] | Expected to be more potent than L-Cysteine | Protects against oxidative stress | More effective than NAC in protecting retinal cells from oxidative stress[1] |
Table 2: Experimental Data on Related Cysteine Derivatives
| Compound | Cell Line | Neurotoxin/Stress | Key Findings | Reference |
| L-Cysteine | Neural Stem Cells | - | Promoted proliferation and differentiation via the CBS/H₂S pathway. | [4] |
| L-Cysteine | Neonatal Mice (in vivo) | Hypoxia-Ischemia | Provided neuroprotection via a PI3K/Akt-dependent mechanism.[3] | [3] |
| N-Acetylcysteine (NAC) | SH-SY5Y | Oxidative Stress | Protected against oxidative stress and cytotoxicity. | [5] |
| N-Acetylcysteine Ethyl Ester (NACET) | ARPE-19 (retinal pigment epithelial cells) | Oxidative Stress (H₂O₂) | Significantly more effective than NAC in increasing cell viability and intracellular GSH.[1] | [1] |
| D-Cysteine Ethyl Ester | SH-SY5Y | Morphine | Prevented morphine-induced mitochondrial damage and changes in DNA methylation. | Frontiers in Pharmacology |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of L-Cysteine are largely attributed to its role in the synthesis of glutathione (GSH) and the production of hydrogen sulfide (H₂S). L-Cysteine ethyl ester, being a prodrug, is expected to follow the same intracellular pathways after its conversion to L-Cysteine.
Glutathione (GSH) Synthesis Pathway
L-Cysteine is a rate-limiting precursor for the synthesis of GSH, a major intracellular antioxidant that detoxifies reactive oxygen species (ROS). By providing a more bioavailable source of L-Cysteine, the ethyl ester form is expected to enhance the cell's capacity to synthesize GSH and thereby mitigate oxidative stress.
Hydrogen Sulfide (H₂S) Signaling Pathway
L-Cysteine can be converted to H₂S by the enzyme cystathionine β-synthase (CBS). H₂S has been shown to have neuroprotective effects through its anti-inflammatory, anti-apoptotic, and antioxidant properties.
Experimental Protocols
The following are generalized protocols for assessing the neuroprotective effects of this compound in vitro, based on standard methodologies.
Cell Culture
The human neuroblastoma SH-SY5Y cell line is a commonly used model for in vitro neurotoxicity studies.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Cells are passaged when they reach 80-90% confluency.
In Vitro Neurotoxicity Model
A common model for Parkinson's disease research involves inducing neurotoxicity with MPP⁺, the active metabolite of MPTP.
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 2 hours. Include a vehicle control (culture medium).
-
Induction of Neurotoxicity: Add MPP⁺ to the wells at a final concentration of 1 mM.
-
Incubation: Incubate the plates for an additional 24 hours.
Assessment of Neuroprotection
This assay measures the metabolic activity of viable cells.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Procedure:
-
After the 24-hour incubation with MPP⁺, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
The DCFDA-cellular ROS detection assay kit can be used for this purpose.
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 25 µM DCFDA in serum-free medium for 45 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity with a fluorescence microplate reader (excitation/emission ~485/535 nm).
-
-
Data Analysis: Express ROS levels as a percentage of the MPP⁺-treated group.
Experimental Workflow
Conclusion
While direct experimental evidence for the neuroprotective effects of this compound in vitro is currently limited, the available data on L-Cysteine and other ethyl ester derivatives strongly support its potential as a potent neuroprotective agent. Its enhanced cell permeability is a key advantage that likely translates to more efficient delivery of L-Cysteine into neurons, leading to augmented GSH synthesis and H₂S production. Further in vitro studies are warranted to directly compare the efficacy of this compound against established neuroprotective compounds and to fully elucidate its mechanisms of action in various models of neurodegeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Cysteine promotes the proliferation and differentiation of neural stem cells via the CBS/H₂S pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-L-cysteine protects SHSY5Y neuroblastoma cells from oxidative stress and cell cytotoxicity: effects on beta-amyloid secretion and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cysteine Ethyl Ester HCl vs. L-Cysteine: A Comparative Guide to Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cell permeability of L-Cysteine Ethyl Ester HCl and its parent amino acid, L-cysteine. Understanding the differential transport of these molecules across the cell membrane is critical for applications in drug delivery, cellular antioxidant replenishment, and various research models. This document summarizes experimental evidence, details relevant methodologies, and visualizes the underlying cellular mechanisms.
Executive Summary
L-Cysteine, a crucial amino acid for protein synthesis and the production of the master antioxidant glutathione (GSH), exhibits limited cell permeability due to its hydrophilic nature and reliance on specific amino acid transport systems. In contrast, this compound, a lipophilic prodrug of L-cysteine, readily crosses the cell membrane via passive diffusion. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-cysteine. This enhanced delivery mechanism leads to a more significant increase in intracellular cysteine and subsequently higher glutathione levels compared to direct supplementation with L-cysteine.
Quantitative Data Comparison
| Parameter | This compound | L-Cysteine | Reference |
| Primary Mechanism of Cellular Entry | Passive Diffusion | Transporter-mediated (e.g., System ASC, System A, System L) | [1] |
| Relative Lipophilicity | High | Low | Inferred from structure |
| Intracellular Cysteine Increase | Significant and rapid | Limited by transporter capacity and saturation | [2] |
| Intracellular Glutathione (GSH) Content | Significantly increased (e.g., up to 3.65±0.23% in Saccharomyces spp.) | Modest increase (e.g., up to 2.29±0.29% in Saccharomyces spp.) | [2] |
Mechanisms of Cellular Uptake and Action
The differential permeability of this compound and L-cysteine is rooted in their distinct physicochemical properties and corresponding modes of interaction with the cell membrane.
L-Cysteine: As a polar amino acid, L-cysteine relies on various Na+-dependent and independent amino acid transport systems, such as System A, System ASC, and System L, for cellular entry.[1] The efficiency of this uptake is subject to transporter expression levels, substrate competition, and saturation kinetics.
This compound: The esterification of the carboxyl group in L-cysteine with an ethyl group significantly increases its lipophilicity. This modification allows the molecule to bypass the constraints of transporter-mediated uptake and instead passively diffuse across the lipid bilayer of the cell membrane. Once in the cytoplasm, ubiquitous intracellular carboxylesterases hydrolyze the ester bond, releasing free L-cysteine and ethanol.[3][4] This liberated L-cysteine is then available for cellular processes, most notably the synthesis of glutathione.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cellular uptake pathways for L-Cysteine and L-Cysteine Ethyl Ester.
Caption: Caco-2 cell permeability assay workflow.
Experimental Protocols
Caco-2 Cell Permeability Assay
The Caco-2 cell monolayer assay is a standard in vitro method to predict the intestinal permeability of compounds.
1. Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days.
-
During this period, the cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
A TEER value above a predetermined threshold indicates a confluent and intact monolayer suitable for the permeability experiment.
3. Permeability Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
The test compound (L-Cysteine or this compound) is added to the apical (donor) chamber.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral (receiver) chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
Intracellular Glutathione (GSH) Measurement
This assay quantifies the downstream effect of cysteine delivery on the intracellular antioxidant capacity.
1. Cell Treatment:
-
Cells (e.g., hepatocytes, fibroblasts, or yeast) are cultured to a desired confluency.
-
The cells are then treated with either L-Cysteine or this compound at various concentrations for a specified duration.
2. Cell Lysis:
-
After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed to release the intracellular contents.
3. GSH Quantification:
-
The concentration of GSH in the cell lysate is determined using a commercially available GSH assay kit.
-
These kits are typically based on a colorimetric or fluorometric reaction where a reagent, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), reacts with GSH to produce a detectable product.
-
The absorbance or fluorescence is measured using a plate reader, and the GSH concentration is calculated by comparison to a standard curve.
4. Data Normalization:
-
The intracellular GSH concentration is often normalized to the total protein content of the cell lysate to account for variations in cell number.
Conclusion
The available evidence strongly indicates that this compound possesses significantly higher cell permeability compared to L-cysteine. This is attributed to its increased lipophilicity, which facilitates passive diffusion across the cell membrane, thereby bypassing the limitations of transporter-mediated uptake. The efficient intracellular delivery and subsequent hydrolysis to L-cysteine make the ethyl ester a superior choice for applications requiring the elevation of intracellular cysteine and glutathione levels. This guide provides researchers and drug development professionals with the foundational knowledge to leverage the distinct permeability characteristics of these two important molecules.
References
- 1. The transport of alanine, serine, and cysteine in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of cysteine ethyl ester as efficient inducer for glutathione overproduction in Saccharomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel role for carboxylesterase in the elevation of cellular cysteine by esters of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Cysteine Ethyl Ester HCl and Other Cysteine Prodrugs for Enhanced Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
The delivery of cysteine to cells is a critical strategy for replenishing glutathione (GSH), a key antioxidant, and mitigating oxidative stress-related cellular damage. However, the direct administration of L-cysteine is hampered by its instability and low bioavailability. This has led to the development of various cysteine prodrugs designed to improve cellular uptake and subsequent conversion to L-cysteine. This guide provides an objective comparison of the efficacy of L-Cysteine Ethyl Ester HCl against other notable cysteine prodrugs, supported by experimental data.
Mechanism of Action: The Role of Cysteine Prodrugs in Glutathione Synthesis
Cysteine prodrugs are designed to efficiently cross cell membranes, a task for which L-cysteine itself is ill-suited. Once inside the cell, these prodrugs are metabolized to release L-cysteine. This free L-cysteine then serves as a crucial substrate for the synthesis of glutathione, a tripeptide that plays a central role in cellular protection against oxidative damage. The enhanced bioavailability of cysteine through prodrugs can lead to increased intracellular GSH levels, thereby bolstering the cell's antioxidant capacity.
Quantitative Comparison of Cysteine Prodrug Efficacy
The following tables summarize quantitative data from various studies comparing the performance of different cysteine prodrugs. It is important to note that these studies were conducted in different experimental models, which should be considered when comparing the results.
Table 1: N-Acetylcysteine Ethyl Ester (NACET) vs. N-Acetylcysteine (NAC) in Retinal Pigment Epithelial (RPE) Cells
This study highlights the superior ability of NACET to increase intracellular glutathione and protect against oxidative stress compared to NAC.[1][2]
| Parameter | Concentration | NACET | NAC | Fold Change (NACET vs. NAC) |
| Intracellular GSH | 1 mM | ~250% of control | No significant increase | > 2.5x |
| Intracellular Cysteine | 1 mM | ~400% of control | No significant increase | > 4x |
| Cell Viability (H₂O₂ induced stress) | 1 mM | ~80% | ~40% | ~2x |
| Oral Bioavailability | - | >60% | 3-6% | >10x |
Table 2: Efficacy of L-Cysteine Ethyl Ester (L-CYSee) and Other Prodrugs in Various Models
This table presents data on L-Cysteine Ethyl Ester and other prodrugs from different experimental contexts.
| Prodrug | Model System | Key Finding | Quantitative Data | Reference |
| L-Cysteine Ethyl Ester | Yeast (Saccharomyces spp.) | Increased GSH production | 2.2x higher yield than L-cysteine | [3] |
| L-Cysteine Ethyl Ester | Rats (Morphine Dependence Model) | Attenuated withdrawal symptoms | Significantly reduced withdrawal scores compared to L-cysteine | [4][5][6] |
| Procysteine (OTC) | Neonatal Rats | Lower toxicity than L-cysteine | 0% mortality at 1.35 g/kg vs. 50% for L-cysteine | [7] |
| Procysteine (OTC), NAC, Methionine, GSH | Protein-Malnourished Mice | Restored tissue GSH levels | All four prodrugs exhibited similar GSH-enhancing capacities | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of cysteine prodrugs are provided below.
Measurement of Intracellular Glutathione by HPLC
This protocol describes a common method for quantifying intracellular GSH levels.
Objective: To determine the concentration of reduced glutathione (GSH) in cell lysates.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Mobile phase (e.g., phosphate buffer with acetonitrile)
-
HPLC system with a C8 or C18 column and UV detector
Procedure:
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10⁶ cells/well and culture for 24 hours. Treat the cells with the desired concentrations of cysteine prodrugs or vehicle control for the specified duration.[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and centrifuge at 3,000 rpm for 90 seconds. Resuspend the cell pellet in 10% ice-cold TCA to precipitate proteins and release intracellular GSH. Centrifuge at 9,000 x g for 15 minutes.[9]
-
Derivatization: Collect the supernatant and mix an aliquot with Ellman's reagent. This reaction forms a stable dimer that can be detected by UV absorbance.[9]
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separation is typically achieved using a C8 or C18 column with a phosphate buffer and acetonitrile mobile phase.[9]
-
Quantification: Detect the GSH-DTNB dimer at a wavelength of 280 nm. The concentration of GSH in the sample is determined by comparing the peak area to a standard curve of known GSH concentrations.[9]
Cell Viability Assay (MTT/MTS/XTT)
This protocol outlines a general procedure for assessing cell viability following treatment with cysteine prodrugs and/or exposure to oxidative stress.[10][11][12][13]
Objective: To evaluate the protective effect of cysteine prodrugs against cytotoxicity.
Materials:
-
96-well plates
-
Cell culture medium
-
MTT, MTS, or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 10⁴ cells/well) in 100 µL of culture medium.
-
Treatment: After cell attachment, treat the cells with various concentrations of the cysteine prodrugs. In some experiments, a cytotoxic agent (e.g., hydrogen peroxide) is added to induce cell death.
-
Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
Reagent Addition: Add the viability reagent (MTT, MTS, or XTT) to each well and incubate for 1-4 hours. Live cells with active metabolism will convert the reagent into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 490-570 nm). The intensity of the color is proportional to the number of viable cells.
Signaling Pathways and Logical Relationships
Glutathione Synthesis Pathway
The synthesis of glutathione is a two-step enzymatic process that is critically dependent on the availability of its constituent amino acids, particularly cysteine.
Conclusion
The selection of an appropriate cysteine prodrug is crucial for therapeutic strategies aimed at replenishing intracellular glutathione and combating oxidative stress. While direct comparative data across all prodrugs in a single model system is limited, the available evidence suggests that esterified derivatives, such as L-Cysteine Ethyl Ester and N-Acetylcysteine Ethyl Ester (NACET), offer significant advantages in terms of bioavailability and efficacy in raising intracellular GSH levels compared to their non-esterified counterparts. L-2-oxothiazolidine-4-carboxylate (Procysteine) also demonstrates efficacy and a favorable safety profile. Further head-to-head studies are warranted to definitively establish the relative potency of these promising therapeutic agents in various disease models.
References
- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of glutathione by a cysteine pro-drug enhances in vivo tumor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "L-cysteine ethyl ester prevents and reverses acquired physical depende" by James N Bates, Paulina M Getsy et al. [mouseion.jax.org]
- 7. Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary supplementation with cysteine prodrugs selectively restores tissue glutathione levels and redox status in protein-malnourished mice(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. physiology.elte.hu [physiology.elte.hu]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
A Comparative Guide to Assessing the Purity of Synthesized L-Cysteine Ethyl Ester HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of analytical methodologies for assessing the purity of synthesized L-Cysteine ethyl ester HCl, a critical raw material in pharmaceutical development and various research applications. We present a comparative analysis of key analytical techniques, detailed experimental protocols, and a comparison with a relevant alternative, N-acetylcysteine ethyl ester (NACET), to aid researchers in selecting the most appropriate methods for their needs.
Introduction
L-Cysteine ethyl ester hydrochloride is a derivative of the amino acid L-cysteine, utilized for its antioxidant properties and as a precursor in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount to ensure the safety, efficacy, and reproducibility of downstream applications. This guide outlines a systematic approach to purity assessment, encompassing identification, quantification of the active pharmaceutical ingredient (API), and detection of potential impurities.
Key Purity Assessment Techniques
A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for separation and quantification of the main component and impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities, and Titration for determining the overall assay.
Comparison of Analytical Methods
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantification of this compound, detection and quantification of related substance impurities. | High sensitivity, specificity, and resolving power. Can be adapted for chiral separations. | Requires method development and validation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification of impurities, and quantitative analysis (qNMR). | Provides detailed structural information. Non-destructive. qNMR offers high accuracy without the need for a specific reference standard for each impurity. | Lower sensitivity compared to HPLC for trace impurities. Requires specialized equipment and expertise. |
| Titration (Redox) | Reaction of the thiol group with an oxidizing agent. | Overall assay of the active substance. | Simple, cost-effective, and provides a measure of the total reducing substances. | Non-specific; will react with any thiol-containing impurity. |
| Chiral HPLC | Enantioselective separation on a chiral stationary phase. | Determination of enantiomeric purity (L- vs. D-isomer). | Essential for ensuring the correct stereoisomer is present. | Requires specialized chiral columns and method development. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is adapted from established protocols for cysteine and related compounds and is suitable for determining the purity of this compound and detecting potential impurities such as L-cysteine and L-cystine.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Mixed-mode Primesep 100 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: 20% Acetonitrile in water with 0.1% Sulfuric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure: Inject the sample and a standard solution of known concentration. Identify and quantify the main peak and any impurity peaks based on their retention times and peak areas.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is crucial to confirm the presence of the desired L-enantiomer and quantify the D-enantiomer impurity. The use of a chiral stationary phase (CSP) is essential.[4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak IA or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Procedure: Inject the sample and a racemic standard (if available) to identify the retention times of the L- and D-enantiomers. Calculate the enantiomeric excess (% ee).
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR provides a fingerprint of the molecule, confirming its identity and revealing the presence of impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure: Dissolve the sample in the deuterated solvent. Acquire the ¹H NMR spectrum. Compare the observed chemical shifts and coupling constants with a reference spectrum or expected values. Impurities will present as additional signals in the spectrum. The integral of the signals can be used for quantification relative to a known internal standard (qNMR).
Expected ¹H NMR Peaks for L-Cysteine Ethyl Ester in D₂O: (Note: Chemical shifts are approximate and can vary based on concentration and pH)
-
Triplet at ~1.3 ppm (3H, -CH₃ of ethyl group)
-
Quartet at ~4.3 ppm (2H, -CH₂ of ethyl group)
-
Multiplet at ~3.1-3.3 ppm (2H, β-CH₂ of cysteine)
-
Multiplet at ~4.0-4.2 ppm (1H, α-CH of cysteine)
Potential Impurities in Synthesized this compound
Based on the common synthesis route involving the esterification of L-cysteine with ethanol in the presence of an acid catalyst, the following impurities should be considered:[]
-
L-Cysteine: Unreacted starting material.
-
L-Cystine: Oxidized dimer of L-cysteine or its ethyl ester.
-
D-Cysteine ethyl ester HCl: Enantiomeric impurity.
-
Over-esterified products: Di- or tri-peptides of cysteine ethyl ester.
-
Residual solvents: Ethanol, and any other solvents used in the synthesis and purification.
Comparison with N-acetylcysteine ethyl ester (NACET)
NACET is a prodrug of N-acetylcysteine (NAC) and has gained attention due to its higher lipophilicity and cell permeability, leading to improved bioavailability compared to NAC.[7] For researchers considering alternatives to this compound, NACET presents an interesting option.
| Feature | This compound | N-acetylcysteine ethyl ester (NACET) |
| Structure | Ester of L-cysteine. | N-acetylated ester of L-cysteine. |
| Primary Application | Precursor for pharmaceutical synthesis, antioxidant.[1] | Prodrug of NAC with enhanced bioavailability.[7] |
| Key Purity Parameters | Chemical purity, enantiomeric purity, residual solvents. | Chemical purity, residual solvents. Enantiomeric purity is also relevant if synthesized from L-cysteine. |
| Recommended Analytical Techniques for Purity | HPLC, Chiral HPLC, NMR, Titration. | HPLC, NMR, Spectrophotometry.[8][9][10][11] |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the logical flow of purity assessment, the following diagrams are provided.
Caption: Workflow for the Purity Assessment of this compound.
Caption: Comparative Metabolic Pathway of L-Cysteine Ethyl Ester and NACET.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Effects of L-Cysteine Ethyl Ester HCl and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of L-Cysteine ethyl ester HCl and its related compounds, primarily N-acetylcysteine ethyl ester (NACET), across various cell lines. The information is intended to support research and development efforts by offering a consolidated view of their mechanisms of action, efficacy, and experimental protocols.
Executive Summary
L-Cysteine ethyl ester and its derivatives are emerging as potent modulators of cellular function, with significant implications for cancer therapy and cytoprotection. While direct cross-validation studies on this compound are limited, research on its analogs, particularly NACET, provides valuable insights into its potential as a highly bioavailable cysteine donor and antioxidant. This guide synthesizes findings from multiple studies to compare their effects on cell viability, signaling pathways, and intracellular antioxidant levels.
Comparative Data on Cell Viability and Intracellular Thiol Levels
The following tables summarize the quantitative effects of L-Cysteine ethyl ester derivatives and NACET in different cell lines.
Table 1: Oncolytic Activity of L-Cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride (NSC 303861)
| Cell Line/Tumor Model | Drug Concentration/Dose | Effect |
| MX-1 human mammary tumor xenograft | Not specified | Complete regression |
| Murine leukemia P388 | 400 mg/kg/day | Moderate antitumor activity (T/C value of 169%) |
| M5076 sarcoma | 600 mg/kg/day | Moderate antitumor activity (T/C value of 135%) |
| B16 melanoma | Not specified | Inactive |
| Lewis lung carcinoma | Not specified | Inactive |
| Colon 38 carcinoma | Not specified | Inactive |
| CD8F1 mammary carcinoma | Not specified | Inactive |
| Hepatoma 3924A cells (in culture) | 6 µM | Significant cytotoxicity (LC50) |
Table 2: Comparative Effects of NACET and NAC on ARPE-19 Cell Viability under Oxidative Stress
| Treatment | Oxidative Stressor (Concentration) | Cell Viability (% of control) |
| NAC (2 mM) | 2 mM H₂O₂ | Protective |
| NACET (0.4 mM) | 2 mM H₂O₂ | Strong and significant protection [1] |
| NAC (various concentrations) | 24h treatment | No significant increase in intracellular GSH |
| NACET (0.2 mM) | 24h treatment | Significant increase in intracellular GSH [1] |
| NACET (1 mM) | 24h treatment | Significant increase in intracellular cysteine [1] |
Table 3: Comparative Effects of NACET and NAC on Intracellular Thiol Levels in HUVEC Cells
| Treatment (Concentration) | Intracellular GSH Increase | Intracellular Cysteine Increase |
| NAC | Minimal (only at highest concentrations) | Minimal |
| NACET (0.5 mM) | Peak increase [2][3] | Massive, dose-dependent increase |
| OTC (2-oxothiazolidine-4-carboxylic acid) | No effect | Not specified |
| GSH-EE (glutathione ethyl ester) | No effect | Not specified |
Signaling Pathways and Mechanisms of Action
Inhibition of Purine Nucleotide Biosynthesis
A derivative of L-cysteine ethyl ester, S-(N-methylcarbamate) monohydrochloride, has been shown to act as an L-glutamine antagonist, selectively inhibiting enzymes crucial for de novo purine nucleotide biosynthesis in hepatoma 3924A cells. This targeted inhibition leads to a depletion of essential purine nucleotides, ultimately inducing cytotoxicity in cancer cells.
Caption: Inhibition of Purine Synthesis by an L-Cysteine Ethyl Ester Derivative.
Antioxidant Effects and Glutathione (GSH) Enhancement
NACET, a lipophilic derivative of N-acetylcysteine, demonstrates superior efficacy in increasing intracellular glutathione (GSH) levels compared to NAC.[2][3] Its enhanced cell permeability allows for rapid entry into cells, where it is converted to cysteine, the rate-limiting substrate for GSH synthesis.[2][3] This mechanism provides robust protection against oxidative stress.[1]
Caption: Mechanism of NACET-mediated GSH Enhancement and Cellular Protection.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with varying concentrations of this compound or its analogs for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Intracellular Glutathione (GSH) Measurement
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with the test compounds for the specified duration.
-
Cell Lysis: Wash cells with cold PBS and lyse using a suitable lysis buffer.
-
GSH Assay: Determine the intracellular GSH concentration using a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction.
-
Protein Quantification: Measure the total protein concentration in the cell lysates using a BCA or Bradford assay for normalization.
-
Data Analysis: Express GSH levels as nmol/mg of protein.
Caption: General Experimental Workflow for Cell-Based Assays.
Conclusion
This compound and its analogs, particularly NACET, hold considerable promise in both oncology and cytoprotective applications. The superior bioavailability of NACET makes it a more effective agent for increasing intracellular glutathione and combating oxidative stress compared to NAC.[2][3] The oncolytic activity of L-cysteine ethyl ester derivatives, through mechanisms such as the inhibition of purine synthesis, highlights their potential as targeted anticancer agents. Further cross-validation studies on this compound across a broader range of cell lines are warranted to fully elucidate its therapeutic potential and comparative efficacy.
References
- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Cysteine Ethyl Ester HCl: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of L-Cysteine ethyl ester HCl, tailored for researchers, scientists, and drug development professionals.
L-Cysteine ethyl ester hydrochloride is a derivative of the amino acid cysteine and is utilized in various research and development applications, including pharmaceutical synthesis and antioxidant formulations.[1] While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, it is crucial to follow established laboratory protocols for chemical waste to ensure a safe working environment and adhere to environmental regulations.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, gloves, and a lab coat.[4] In case of accidental contact, rinse the affected area with plenty of water.[2][5] For spills, sweep up the solid material and place it in a suitable, labeled container for disposal.[2]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program as chemical waste.[6] Do not dispose of this chemical in the regular trash or down the drain.[6][7]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.[6][9]
-
The label must include the full chemical name: "L-Cysteine ethyl ester hydrochloride." Avoid using abbreviations or chemical formulas.[6]
-
Indicate the quantity of the waste and the date of generation.[6]
-
Include the name of the principal investigator and the laboratory location (building and room number).[6]
-
Even though it is not classified as hazardous, it is good practice to note any potential hazards if it is part of a mixture.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[10]
-
The storage area should be under the direct control of laboratory personnel and away from general traffic.[7][11]
-
Ensure secondary containment is used to capture any potential leaks or spills.[8]
-
Segregate the waste from incompatible materials. For instance, store it away from strong oxidizing agents.[4][10]
-
-
Disposal Request:
Disposal of Empty Containers
Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent, such as water.[12] The rinsate must be collected and disposed of as hazardous waste.[7][12] After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash.[9][12]
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Not recommended; sewer discharge must be between pH 5.5 and 9.0. | [7] |
| Maximum Accumulation Volume | Do not accumulate more than 55 gallons of hazardous waste. | [7][9] |
| Storage Time Limit | Hazardous waste must be collected within 90 days of accumulation start. | [8] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling L-Cysteine ethyl ester HCl
Essential Safety and Handling Guide for L-Cysteine Ethyl Ester HCl
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of L-Cysteine Ethyl Ester Hydrochloride.
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white crystalline powder that may cause skin, eye, and respiratory irritation. While not classified as hazardous under OSHA 2012 standards, it is imperative to handle this compound with care to minimize exposure.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 128°C / 262°F | [1] |
| Molecular Weight | 185.67 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Recommended Personal Protective Equipment
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Offers good resistance to weak acids and provides a suitable barrier for incidental contact.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from dust particles and accidental splashes. |
| Respiratory Protection | NIOSH-approved N95 dust mask | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended, especially when working with larger quantities or when the powder may become airborne.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
2.2. Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE (nitrile gloves, safety glasses, lab coat).
-
If not using a fume hood, ensure you are wearing an N95 dust mask.
-
Prepare the designated workspace by laying down absorbent bench paper.
-
-
Weighing the Compound:
-
Tare a clean, dry weighing boat on an analytical balance.
-
Carefully scoop the desired amount of this compound powder into the weighing boat. Avoid pouring directly from the container to minimize dust generation.
-
Record the exact weight.
-
-
Dissolving the Compound:
-
Transfer the weighed powder into an appropriate glass beaker or flask.
-
Add the desired solvent (e.g., sterile water or a buffer solution) to the vessel.
-
Gently stir the solution until the powder is completely dissolved.
-
The solubility in water is up to 50 mg/mL.[4]
-
-
Storage:
Decontamination and Disposal Plan
Proper decontamination of workspaces and equipment, along with the correct disposal of waste, is critical to maintaining a safe laboratory environment.
3.1. Decontamination Procedure
Due to the presence of a sulfhydryl group, specific decontamination steps are recommended.
-
Initial Cleaning:
-
For minor powder spills, gently sweep up the material, avoiding the creation of dust, and place it in a designated hazardous waste container.
-
Wipe down all work surfaces and equipment that may have come into contact with the compound with a damp cloth or paper towel.
-
-
Neutralization of Sulfhydryl Groups:
-
Prepare a fresh 10% bleach solution (one part household bleach to nine parts water).
-
Wipe the cleaned surfaces and equipment with the 10% bleach solution and allow a contact time of at least 20-30 minutes.[6][7] This will oxidize the sulfhydryl groups.
-
After the contact time, rinse the surfaces and equipment with water to remove any bleach residue.
-
3.2. Disposal Plan
All waste containing this compound should be treated as chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled hazardous waste container.
-
-
Chemical Treatment of Liquid Waste:
-
Small quantities of liquid waste containing mercaptans can be neutralized by oxidation with sodium hypochlorite (bleach).[8] This should be done in a fume hood by slowly adding bleach to the waste solution while stirring.
-
After neutralization, the solution should still be disposed of as hazardous chemical waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[9] Do not pour chemical waste down the drain.
-
Visual Workflow Diagrams
The following diagrams illustrate the key processes for handling and disposing of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. gloves.com [gloves.com]
- 3. agsupplyshop.com [agsupplyshop.com]
- 4. aging-us.com [aging-us.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
